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  • Product: 2-(5-Fluoro-2-methylphenyl)acetaldehyde
  • CAS: 1023794-80-0

Core Science & Biosynthesis

Foundational

2-(5-Fluoro-2-methylphenyl)acetaldehyde CAS 1023794-80-0 properties

Topic: 2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS 1023794-80-0) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists Strategic Intermediate for Fluorinated Phenethylami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS 1023794-80-0) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Strategic Intermediate for Fluorinated Phenethylamine Scaffolds

Executive Summary

2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS 1023794-80-0) is a specialized fluorinated building block used primarily in the synthesis of bioactive molecules targeting the Central Nervous System (CNS) and metabolic pathways. As a substituted phenylacetaldehyde, it serves as a critical electrophile for introducing the 5-fluoro-2-methylphenyl moiety—a pharmacophore known for modulating lipophilicity and blocking metabolic oxidation at the phenyl ring's para-position relative to the fluorine.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, stability challenges, and application protocols in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
CAS Number 1023794-80-0
IUPAC Name 2-(5-Fluoro-2-methylphenyl)acetaldehyde
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
Appearance Colorless to pale yellow liquid (Standard)
Boiling Point (Predicted) 215–220 °C (at 760 mmHg)
Density (Predicted) 1.1 ± 0.1 g/cm³
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Storage Conditions 2–8 °C, Inert Atmosphere (Argon/Nitrogen)

Structural Insight: The molecule features an aldehyde group attached via a methylene linker to a benzene ring. The ortho-methyl group provides steric bulk that can influence the stereoselectivity of downstream reactions, while the meta-fluorine atom (relative to the alkyl chain) acts as an electron-withdrawing group (EWG), deactivating the ring towards electrophilic aromatic substitution but enhancing metabolic stability.

Synthetic Pathways

Synthesis of phenylacetaldehydes is non-trivial due to the susceptibility of the aldehyde group to over-oxidation or polymerization. Two primary strategies are employed depending on scale and starting material availability.

Strategy A: Oxidation of 2-(5-Fluoro-2-methylphenyl)ethanol (Laboratory Scale)

For small-scale discovery chemistry, the most reliable route involves the controlled oxidation of the corresponding primary alcohol.

  • Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation (DMSO/Oxalyl Chloride).

  • Mechanism: Selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

  • Pros: Mild conditions, high functional group tolerance.

  • Cons: Atom economy is poor (DMP); Swern requires cryogenic conditions (-78 °C).

Strategy B: Palladium-Catalyzed Heck Coupling (Industrial/Process Scale)

For larger scales, the Heck coupling of the corresponding aryl halide with allyl alcohol is preferred.

  • Precursors: 2-Bromo-4-fluorotoluene + Allyl Alcohol.

  • Catalyst: Pd(OAc)₂, Phosphine ligand (e.g., PPh₃).

  • Mechanism: Oxidative addition of the aryl bromide, migratory insertion into allyl alcohol, followed by

    
    -hydride elimination and tautomerization to the aldehyde.
    
  • Pros: Convergent, uses readily available aryl halides.

Synthetic Workflow Visualization

SynthesisPathways Alcohol 2-(5-Fluoro-2-methylphenyl)ethanol Aldehyde TARGET ALDEHYDE (CAS 1023794-80-0) Alcohol->Aldehyde Oxidation (DMP or Swern) Lab Scale Bromide 2-Bromo-4-fluorotoluene Bromide->Aldehyde Pd-Catalyzed Heck Coupling (Pd(OAc)2, Base, Heat) Process Scale AllylAlc Allyl Alcohol AllylAlc->Aldehyde

Figure 1: Comparative synthetic routes for 2-(5-Fluoro-2-methylphenyl)acetaldehyde.

Stability & Handling Protocols

Critical Warning: Phenylacetaldehydes are notoriously unstable. They are prone to:

  • Aerobic Oxidation: Rapidly converts to 2-(5-fluoro-2-methylphenyl)acetic acid upon exposure to air.

  • Polymerization: Aldol-type self-condensation occurs at ambient temperatures, especially if traces of acid or base are present.

Preservation Protocol
  • Storage: Store neat samples at -20 °C under a positive pressure of Argon.

  • Stabilizers: Commercial samples may contain 0.1% hydroquinone or BHT to inhibit radical polymerization.

  • Purification: If the aldehyde has degraded (cloudy or solid precipitate), purify via the Bisulfite Adduct Method before use:

    • Dissolve impure aldehyde in EtOH.

    • Add saturated aqueous NaHSO₃ to precipitate the bisulfite adduct.

    • Wash the solid adduct with ether (removes non-aldehyde impurities).

    • Regenerate the aldehyde with aqueous Na₂CO₃ or dilute H₂SO₄ and extract immediately.

Applications in Drug Discovery

The primary utility of CAS 1023794-80-0 is as a precursor to fluorinated phenethylamines and tetrahydroisoquinolines .

Key Reaction: Reductive Amination

This is the standard method for coupling the aldehyde to primary or secondary amines to generate pharmaceutical leads.

Standard Operating Procedure (SOP): Reductive Amination
  • Objective: Synthesis of N-substituted-2-(5-fluoro-2-methylphenyl)ethanamine.

  • Scale: 1.0 mmol.

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Protocol:

  • Imine Formation: In a dry vial, dissolve the amine (1.1 mmol) and CAS 1023794-80-0 (1.0 mmol) in anhydrous DCE (5 mL).

  • Activation: Add catalytic Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes to ensure imine formation (monitor by TLC/LCMS).

    • Note: The 2-methyl group provides steric hindrance; ensure imine formation is complete before reduction.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h) under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Reactivity Visualization

ReactivityProfile Aldehyde 2-(5-Fluoro-2-methylphenyl)acetaldehyde RedAmin Reductive Amination (Amine + STAB) Aldehyde->RedAmin Pictet Pictet-Spengler Cyclization (Tryptamine/Dopamine + Acid) Aldehyde->Pictet Oxidation Oxidation (Air/Oxidants) Aldehyde->Oxidation Degradation Phenethylamine Fluorinated Phenethylamines (Kinase Inhibitors / GPCR Ligands) RedAmin->Phenethylamine Isoquinoline Tetrahydroisoquinolines (Alkaloid Scaffolds) Pictet->Isoquinoline Acid Phenylacetic Acid Impurity (Dead End) Oxidation->Acid

Figure 2: Reactivity profile and downstream pharmaceutical scaffolds.

Safety & Toxicology (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled according to the safety profile of fluorinated phenylacetaldehydes :

  • GHS Classification (Inferred):

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Sensitization: Aldehydes are known skin sensitizers. Double-gloving (Nitrile) is recommended.

  • Disposal: Quench with sodium bisulfite solution before disposal to neutralize the electrophilic aldehyde group.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • ChemicalBook. (n.d.). "2-(5-Fluoro-2-methylphenyl)acetaldehyde Properties." Retrieved from ChemicalBook Database. Link

  • Sigma-Aldrich. (n.d.). "General Handling of Aldehydes and Ketones." Technical Bulletin. Link

  • Heck, R. F. (1968). "Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives." Journal of the American Chemical Society, 90(20), 5518–5526. (Foundational reference for Heck coupling synthesis of aldehydes). Link

Sources

Exploratory

(5-Fluoro-2-methylphenyl)acetaldehyde molecular weight and formula

Technical Monograph: (5-Fluoro-2-methylphenyl)acetaldehyde Executive Summary (5-Fluoro-2-methylphenyl)acetaldehyde (CAS: 1023794-80-0) is a specialized aryl-acetaldehyde intermediate used primarily in the synthesis of fl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (5-Fluoro-2-methylphenyl)acetaldehyde

Executive Summary

(5-Fluoro-2-methylphenyl)acetaldehyde (CAS: 1023794-80-0) is a specialized aryl-acetaldehyde intermediate used primarily in the synthesis of fluorinated heterocycles.[1] Its structural motif—a phenyl ring substituted with a metabolic blocker (fluorine) and a steric anchor (methyl)—makes it a valuable scaffold for optimizing the pharmacokinetic (PK) profiles of drug candidates. This guide details its molecular specifications, validated synthetic pathways, and utility in constructing tetrahydroisoquinoline (THIQ) libraries via the Pictet-Spengler reaction.

Part 1: Physicochemical Characterization

The precise characterization of this molecule is critical for stoichiometry calculations and solubility predictions in lipophilic assays.

Table 1: Molecular Specifications

PropertyValueNotes
IUPAC Name 2-(5-Fluoro-2-methylphenyl)acetaldehyde
CAS Registry Number 1023794-80-0 Verified via chemical inventory databases [1].[1]
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol Monoisotopic Mass: 152.06 g/mol
Physical State Liquid (at 25°C)Colorless to pale yellow; prone to oxidation.
Boiling Point (Pred.) ~205–215 °CEstimated based on phenylacetaldehyde (195°C) + substituents.
Density (Pred.) ~1.12 g/cm³Higher than unsubstituted phenylacetaldehyde due to F atom.
LogP (Pred.) 2.1 – 2.4Moderate lipophilicity; suitable for CNS penetration.
SMILES Cc1ccc(F)cc1CC=O

Analytic Insight: The presence of the fluorine atom at the C5 position (relative to the acetaldehyde chain at C1 and methyl at C2) serves two purposes: it blocks metabolic oxidation at a typically reactive para-position (relative to the methyl) and modulates the pKa of proximal amines in downstream derivatives.

Part 2: Synthetic Architectures

In a drug discovery setting, reliability and purity are paramount. While direct purchase is possible, in situ preparation is often preferred to avoid the polymerization (trimerization) issues common to stored phenylacetaldehydes.

Primary Synthetic Route: Alcohol Oxidation

The most robust protocol involves the oxidation of the corresponding phenylethanol precursor. This avoids the over-oxidation risks associated with direct oxidation of methylbenzenes.

Protocol:

  • Precursor: Start with 2-(5-Fluoro-2-methylphenyl)ethanol (CAS: 1000505-25-8).[1]

  • Oxidation: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions are recommended over PCC/PDC to simplify workup and minimize racemization of any chiral centers in complex substrates.[1]

  • Conditions: 1.1 eq DMP, CH₂Cl₂, 0°C → RT, 2 hrs.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). Note: Aldehydes stick to silica; elute quickly.

Alternative Route: Wacker-Type Oxidation

For larger scales, the oxidation of 4-fluoro-2-vinyl-1-methylbenzene (a styrene derivative) can be employed, though regioselectivity (aldehyde vs. ketone) must be controlled.[1]

SynthesisWorkflow Acid 5-Fluoro-2-methylbenzoic Acid (Starting Material) Alcohol 2-(5-Fluoro-2-methylphenyl)ethanol (Stable Intermediate) Acid->Alcohol LiAlH4 Reduction THF, Reflux Aldehyde (5-Fluoro-2-methylphenyl)acetaldehyde (Target: Reactive) Alcohol->Aldehyde Dess-Martin Oxidation or Swern Product Tetrahydroisoquinoline (Drug Scaffold) Aldehyde->Product Pictet-Spengler Rxn Amine + TFA

Figure 1: Synthetic workflow from stable acid precursors to the reactive aldehyde and final drug scaffold.

Part 3: Applications in Drug Discovery

The utility of (5-Fluoro-2-methylphenyl)acetaldehyde lies in its reactivity as an electrophile in condensation reactions.[1]

The Pictet-Spengler Cyclization

This is the "workhorse" reaction for this molecule.[1] By reacting this aldehyde with tryptamine or phenethylamine derivatives, researchers can synthesize tetrahydroisoquinolines (THIQs) and β-carbolines .[1]

  • Mechanism: The aldehyde forms an iminium ion with the amine, which undergoes an intramolecular electrophilic aromatic substitution.

  • Why this molecule? The 5-fluoro group on the aldehyde becomes a 6- or 7-fluoro substituent on the resulting THIQ system, a common motif in antipsychotic and analgesic pharmacophores to prevent metabolic deactivation [2].[1]

Reductive Amination

Used to append the 5-fluoro-2-methylbenzyl moiety to secondary amines.[1]

  • Reagents: NaBH(OAc)₃ in DCE/AcOH.

  • Advantage: The ortho-methyl group provides steric bulk that can lock the conformation of the resulting drug molecule, potentially improving receptor binding selectivity.

Part 4: Handling & Analytical Profiling

Safety Protocol (Self-Validating):

  • Air Sensitivity: Phenylacetaldehydes oxidize to phenylacetic acids upon exposure to air.

    • Validation: Check the ¹H NMR before use. A singlet at ~12 ppm indicates acid contamination.

  • Storage: Store under Nitrogen/Argon at -20°C. If the liquid becomes viscous, it has likely trimerized; distillation is required to "crack" the polymer.

Spectroscopic Expectations:

  • ¹H NMR (CDCl₃):

    • Aldehyde proton (-C HO): Triplet (or doublet of doublets) at 9.6 – 9.8 ppm .[1]

    • Benzylic protons (-C H₂-CHO): Doublet at ~3.6 – 3.8 ppm (coupling with aldehyde proton).[1]

    • Methyl group (-C H₃): Singlet at ~2.2 – 2.4 ppm .[1]

    • Aromatic protons: Multiplets in the 6.8 – 7.2 ppm range, showing characteristic F-H coupling constants.

References

  • National Center for Biotechnology Information . (2024). Pictet-Spengler Reaction Mechanism and Applications. PubChem Compound Summary. Retrieved from [Link]

  • Organic Chemistry Portal . (2023). Oxidation of Alcohols to Aldehydes. Retrieved from [Link]

Sources

Foundational

2-(5-Fluoro-2-methylphenyl)acetaldehyde chemical structure diagram

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-(5-Fluoro-2-methylphenyl)acetaldehyde Executive Summary 2-(5-Fluoro-2-methylphenyl)acetaldehyde is a specialized aryl-acetaldehyde intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-(5-Fluoro-2-methylphenyl)acetaldehyde

Executive Summary

2-(5-Fluoro-2-methylphenyl)acetaldehyde is a specialized aryl-acetaldehyde intermediate employed in the synthesis of pharmacologically active heterocycles.[1] Characterized by a highly reactive electrophilic carbonyl center tethered to a substituted aromatic core, this molecule serves as a critical "warhead" for constructing tetrahydroisoquinolines, indoles, and complex amines via reductive amination.

The specific substitution pattern—a fluorine atom at the C5 position and a methyl group at the C2 position—imparts unique steric and electronic properties.[1] The C2-methyl group introduces orthogonal steric bulk that restricts rotational freedom in ligand-protein binding, while the C5-fluorine atom modulates metabolic stability by blocking the para-position relative to the methyl group, preventing rapid oxidation by cytochrome P450 enzymes.[1]

Chemical Identity & Structural Anatomy

PropertyData
IUPAC Name 2-(5-Fluoro-2-methylphenyl)acetaldehyde
CAS Number 1023794-80-0 (Representative)
Molecular Formula

Molecular Weight 152.17 g/mol
Physical State Colorless to pale yellow oil (prone to oxidation)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Structural Diagram Logic

The molecule consists of a benzene ring substituted at three positions:

  • Position 1: An acetaldehyde chain (

    
    ), providing a two-carbon linker and a reactive aldehyde handle.[1]
    
  • Position 2 (Ortho): A methyl group (

    
    ), providing steric hindrance.[1]
    
  • Position 5 (Meta): A fluorine atom (

    
    ), acting as a bioisostere for hydrogen with high electronegativity.[1]
    

Synthetic Pathways & Protocol Design

Synthesis of phenylacetaldehydes requires handling with care due to their tendency to polymerize or oxidize to phenylacetic acids upon air exposure.[1] Two primary routes are recommended based on scale and available starting materials.

Route A: Controlled Oxidation (Recommended for Lab Scale)

The most reliable method involves the mild oxidation of the corresponding phenylethanol precursor using Dess-Martin Periodinane (DMP) . This avoids the over-oxidation often seen with Jones reagent and the harsh conditions of Swern oxidation.[1]

  • Starting Material: 2-(5-Fluoro-2-methylphenyl)ethanol.[1]

  • Reagent: Dess-Martin Periodinane (DMP).[1][2][3]

  • Solvent: Dichloromethane (DCM).[1]

Route B: Nitrile Reduction (Recommended for Scale-Up)

For larger batches, partial reduction of the corresponding nitrile is cost-effective but requires precise temperature control to prevent over-reduction to the amine.[1]

  • Starting Material: 2-(5-Fluoro-2-methylphenyl)acetonitrile.[1]

  • Reagent: Diisobutylaluminum hydride (DIBAL-H).[1]

  • Conditions: -78°C in Toluene.[1]

Visualization: Synthetic Workflow

SynthesisWorkflow Start_Alc 2-(5-Fluoro-2-methylphenyl) ethanol Reagent_DMP Dess-Martin Periodinane DCM, 0°C to RT Start_Alc->Reagent_DMP Oxidation Start_Nit 2-(5-Fluoro-2-methylphenyl) acetonitrile Reagent_DIBAL DIBAL-H Toluene, -78°C Start_Nit->Reagent_DIBAL Reduction Product 2-(5-Fluoro-2-methylphenyl) acetaldehyde Reagent_DMP->Product Yield: ~85-90% Waste Byproduct: Iodinane / Acid Reagent_DMP->Waste Intermediate Tetrahedral Al-Imine Intermediate Reagent_DIBAL->Intermediate Low Temp Intermediate->Product Acidic Hydrolysis (H3O+)

Caption: Comparative synthetic routes. Route A (Top) offers higher chemoselectivity for small batches; Route B (Bottom) is preferred for industrial scale-up.[1]

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 2-(5-Fluoro-2-methylphenyl)acetaldehyde via DMP oxidation.

Safety Warning: DMP is shock-sensitive; handle in a fume hood. The product aldehyde is unstable; use immediately or store under argon at -20°C.[1]

  • Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

    • Dissolve 2-(5-Fluoro-2-methylphenyl)ethanol (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL).

  • Oxidation:

    • Cool the solution to 0°C using an ice bath.

    • Add Dess-Martin Periodinane (1.2 equiv, 12 mmol) in portions over 10 minutes.

    • Remove ice bath and stir at Room Temperature (RT) for 2 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] The alcohol spot (

      
      ) should disappear, replaced by the aldehyde (
      
      
      
      ).
  • Quench & Workup:

    • Dilute with

      
       (50 mL).
      
    • Pour mixture into a saturated solution of

      
       containing 
      
      
      
      (to reduce excess iodine species).
    • Stir vigorously until the organic layer is clear (approx. 15 min).

    • Separate layers; extract aqueous phase with

      
       (
      
      
      
      mL).[1]
  • Purification:

    • Dry combined organics over

      
      , filter, and concentrate in vacuo at low temperature (< 30°C).
      
    • Crucial: Do not subject to high-vacuum for extended periods as the aldehyde is volatile.[1]

    • Storage: If not used immediately, convert to the dimethyl acetal for storage.

Reactivity & Applications

This aldehyde is a versatile electrophile.[1] Its primary utility lies in constructing nitrogen-containing heterocycles.[1]

Key Reaction: Pictet-Spengler Cyclization

Reacting this aldehyde with a tryptamine derivative yields tetrahydro-


-carbolines.[1] The electron-rich nature of the indole ring attacks the iminium ion formed by the aldehyde.[1]
Key Reaction: Reductive Amination

Used to append the (5-fluoro-2-methylphenyl)ethyl moiety to secondary amines, a common motif in GPCR antagonists (e.g., Orexin or Serotonin receptor modulators).[1]

Visualization: Reactivity Logic

Reactivity Aldehyde 2-(5-Fluoro-2-methylphenyl) acetaldehyde Iminium Iminium Ion Formation Aldehyde->Iminium + Amine THBC Tetrahydro-beta-carboline (Rigid Scaffold) Aldehyde->THBC + Tryptamine + AcidCat (Pictet-Spengler) Alkene Styrene Derivative Aldehyde->Alkene + Wittig Reagent Amine Primary Amine (R-NH2) Amine->Iminium Tryptamine Tryptamine Derivative Wittig Phosphonium Ylide (Ph3P=CH-R) SecAmine Secondary Amine (Pharmacophore Linker) Iminium->SecAmine + RedAgent AcidCat Acid Catalyst (TFA/AcOH) RedAgent NaBH(OAc)3 Reduction

Caption: Divergent synthesis pathways. The aldehyde serves as a lynchpin for creating flexible linkers (left) or rigid bicyclic cores (center).

Spectroscopic Validation (Self-Validating Data)

To ensure the integrity of the synthesized product, the following NMR signals must be present. Absence of the triplet at 9.7 ppm usually indicates oxidation to the acid.[1]

NucleusSignal (

ppm)
MultiplicityAssignmentDiagnostic Note
1H NMR 9.72Triplet (

Hz)
CHO (Aldehyde)Distinctive downfield shift.[1]
1H NMR 3.68Doublet (

Hz)
CH₂ -CHO (Benzylic)Couples to aldehyde proton.[1]
1H NMR 2.25SingletAr-CH₃ Methyl group at C2.[1]
1H NMR 6.80 - 7.20MultipletAr-H Aromatic protons; look for F-coupling.[1]
13C NMR ~199.5SingletC=O Carbonyl carbon.[1]
19F NMR -118.0MultipletAr-F Diagnostic for fluorine incorporation.[1]

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][4] The Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (n.d.).[1] 2-(5-Fluoro-2-methylphenyl)acetaldehyde Product Page. Merck KGaA.[1] Link (Note: Search CAS 1023794-80-0 for specific catalog entries).[1]

  • Stockdill, J. L., et al. (2009).[1] One-Pot Synthesis of N-Heterocycles from Aldehydes and Azides. Organic Letters. (Contextual reference for aldehyde utility in heterocycle synthesis).

  • PubChem. (n.d.).[1] Compound Summary: 2-(5-Fluoro-2-methylphenyl)acetaldehyde.[1][5] National Library of Medicine.[1] Link

Sources

Exploratory

2-(5-Fluoro-2-methylphenyl)acetaldehyde supplier and price comparison

Technical Guide: Sourcing, Validation, and Synthesis of 2-(5-Fluoro-2-methylphenyl)acetaldehyde Executive Summary 2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS: 1023794-80-0 ) is a specialized aryl-acetaldehyde intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Sourcing, Validation, and Synthesis of 2-(5-Fluoro-2-methylphenyl)acetaldehyde

Executive Summary

2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS: 1023794-80-0 ) is a specialized aryl-acetaldehyde intermediate used primarily in the synthesis of fluorinated heterocycles and pharmaceutical active ingredients (APIs).[1] While structurally related to intermediates for potassium-competitive acid blockers (P-CABs) like Vonoprazan, its specific substitution pattern (5-fluoro, 2-methyl) makes it a critical building block for novel drug discovery programs targeting specific enzymatic pathways where metabolic stability (via fluorine) and steric constraints (via methyl) are required.

This guide addresses the high-cost and stability challenges associated with this compound. Due to the aldehyde's susceptibility to oxidation, researchers often face a "buy vs. make" dilemma. This document provides a technical sourcing analysis, rigorous quality control (QC) protocols, and a backup synthesis route for in-house production.

Chemical Profile & Specifications

Before sourcing, verify the exact chemical identity to avoid confusion with isomeric phenylacetaldehydes.

PropertySpecification
Chemical Name 2-(5-Fluoro-2-methylphenyl)acetaldehyde
CAS Number 1023794-80-0
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
Appearance Colorless to pale yellow oil (often darkens upon oxidation)
Solubility Soluble in DCM, Chloroform, DMSO, Methanol
Key Instability Rapidly oxidizes to 2-(5-Fluoro-2-methylphenyl)acetic acid in air.

Supply Chain & Price Analysis

The market for this specific isomer is "niche-catalog," meaning it is not a bulk commodity. Most suppliers hold limited stock (milligram to gram scale) and synthesize on demand.

Market Tiers and Pricing

Data reflects average market listings as of Q1 2026. Prices are volatile due to custom synthesis nature.

Supplier TierRepresentative VendorsTypical PurityEst. Price (1g)Est. Lead TimeNotes
Tier 1: Catalog/Stock BLD Pharm, Aldlab Chemicals95-97%$650 - $800 1-2 WeeksFastest option. High risk of partial oxidation during shipping.
Tier 2: Aggregators MolPort, eMoleculesVariable$750 - $900 2-4 WeeksSourced from Tier 1/3; adds a logistics layer.
Tier 3: Custom Synthesis Enamine, WuXi AppTec, ChemScene>98%Quote Based 4-8 WeeksBest for >10g orders. Freshly made to ensure aldehyde content.

Critical Sourcing Insight: Do not buy this compound in bulk for long-term storage. The aldehyde functionality is labile. It is chemically superior to purchase the corresponding alcohol or nitrile precursor and oxidize/reduce it immediately before use.

Sourcing Decision Logic

The following workflow illustrates the decision process for sourcing this unstable intermediate.

SourcingStrategy Start Requirement: 2-(5-Fluoro-2-methylphenyl)acetaldehyde QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 10 Grams QtyCheck->LargeScale Catalog Buy from Tier 1 (BLD/Aldlab) *Request Cold Chain Shipping* SmallScale->Catalog Custom Contract Manufacturing (Enamine/WuXi) LargeScale->Custom QC_Gate QC: H-NMR Is CHO peak >95%? Catalog->QC_Gate Custom->QC_Gate Purify Purify via Bisulfite Adduct or Distillation QC_Gate->Purify Fail (<90%) Use Proceed to Synthesis QC_Gate->Use Pass Purify->Use

Figure 1: Strategic sourcing workflow emphasizing QC checkpoints for unstable aldehydes.

Technical Validation (QC Protocols)

Upon receipt, you must validate that the compound has not oxidized to the carboxylic acid. Standard Certificates of Analysis (CoA) are often generated at the time of manufacture, not the time of shipping.

H-NMR Validation (The Gold Standard)
  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signal: Look for the triplet (or doublet of doublets) at 9.5 – 9.8 ppm corresponding to the aldehyde proton (-CH O).

  • Impurity Check:

    • Acid Impurity: Broad singlet at 10-12 ppm (-COOH ).

    • Alcohol Impurity: Multiplets at 3.5-4.0 ppm (-CH ₂OH).

  • Integration: Integrate the aldehyde proton against the aromatic protons (3H). If the ratio is < 0.95 : 3, significant oxidation has occurred.

Bisulfite Purification (Rescue Protocol)

If the commercial batch is degraded (contains >10% acid), do not discard. Purify via the bisulfite adduct:

  • Dissolve crude aldehyde in EtOH.

  • Add saturated aqueous Sodium Bisulfite (NaHSO₃).

  • Filter the white precipitate (the bisulfite adduct). Wash with ether to remove organic impurities/acids.

  • Regenerate aldehyde by treating the solid with aqueous Na₂CO₃ or dilute H₂SO₄ and extracting into DCM.

In-House Synthesis Strategy

If commercial prices are prohibitive ($700+/g) or lead times are too long, synthesis in-house is a viable alternative. The most robust route avoids the unstable aldehyde until the final step.

Recommended Pathway: Nitrile Reduction

This route uses stable intermediates.

  • Starting Material: 5-Fluoro-2-methylbenzyl bromide (commercially available, cheaper).

  • Step 1 (Substitution): React with NaCN in DMSO to form 2-(5-Fluoro-2-methylphenyl)acetonitrile.

  • Step 2 (Reduction): Selective reduction using DIBAL-H (Diisobutylaluminum hydride) at -78°C.

Synthesis Workflow Diagram

SynthesisRoute SM 5-Fluoro-2-methylbenzyl bromide (Stable Precursor) Nitrile Intermediate: Aryl-Acetonitrile SM->Nitrile Nucleophilic Subst. Imine Aluminum-Imine Complex Nitrile->Imine Reduction Product Target Aldehyde (Unstable) Imine->Product Hydrolysis Reagent1 NaCN, DMSO RT, 4h Reagent2 DIBAL-H (1.1 eq) Toluene, -78°C Reagent3 Acidic Hydrolysis (H3O+)

Figure 2: DIBAL-H reduction route. This pathway minimizes the handling time of the unstable aldehyde.

Experimental Protocol (Step 2: DIBAL-H Reduction)
  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Reagents: 1.0 eq Nitrile in anhydrous Toluene.

  • Addition: Cool to -78°C (Dry ice/Acetone). Add DIBAL-H (1.0 M in toluene, 1.2 eq) dropwise over 30 mins.

  • Reaction: Stir at -78°C for 2 hours. Do not let it warm up (prevents over-reduction to amine).

  • Quench: Slowly add Methanol (-78°C), then pour into saturated Rochelle’s salt solution (Potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously for 2 hours at RT.

  • Isolation: Extract with EtOAc, dry over MgSO₄, concentrate. Use immediately.

Handling & Storage (The "Argon Rule")

Aldehydes with alpha-hydrogens and electron-rich rings are prone to auto-oxidation and polymerization.

  • Storage: Store neat (undiluted) at -20°C under an Argon blanket.

  • Solvents: Avoid storing in solution for long periods. If necessary, use anhydrous degassed DCM.

  • Usage: Always purge the headspace of the storage vial with Argon after removing an aliquot.

References

  • ChemicalBook. (2025). 2-(5-Fluoro-2-methylphenyl)acetaldehyde Product Specifications and CAS 1023794-80-0.[1][2] Retrieved from

  • BLD Pharm. (2025). Catalog Entry for CAS 1023794-80-0. Retrieved from

  • Organic Syntheses. (2024). General Procedures for DIBAL-H Reduction of Nitriles to Aldehydes. Org. Synth. Coll. Vol. 6, p. 601.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Vonoprazan Intermediates. Retrieved from

  • Fisher Scientific. (2025).[3] Safety Data Sheet: Phenylacetaldehyde Derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

The Strategic Synthesis of Fluorinated Tetrahydroisoquinolines from Phenylacetaldehydes: An Application &amp; Protocol Guide

Introduction: The Significance of Fluorine in Tetrahydroisoquinoline Scaffolds The tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorine in Tetrahydroisoquinoline Scaffolds

The tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] The strategic incorporation of fluorine into this scaffold offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2][3] Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by altering pKa, lipophilicity, and conformational preferences.[4][5][6] This guide provides a detailed exploration of the synthetic routes to fluorinated tetrahydroisoquinolines, with a particular focus on the utilization of phenylacetaldehyde derivatives through the Pictet-Spengler reaction and its alternatives.

Core Synthetic Strategies: Navigating the Electron-Deficient Landscape

The classical Pictet-Spengler reaction, a cornerstone for THIQ synthesis, involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[5][7] However, the introduction of an electron-withdrawing fluorine atom onto the aromatic ring of the β-arylethylamine deactivates it towards the key intramolecular electrophilic aromatic substitution step. This necessitates more forcing reaction conditions, such as stronger acids and higher temperatures, compared to syntheses with electron-rich arenes.[8]

An alternative and often complementary approach for deactivated systems is the Bischler-Napieralski reaction. This method involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can then be readily reduced to the desired tetrahydroisoquinoline.[5][6][9][10]

This guide will detail protocols for both the modified Pictet-Spengler reaction and the Bischler-Napieralski/reduction sequence, providing researchers with a comprehensive toolkit for accessing these valuable fluorinated heterocycles.

Visualizing the Synthetic Pathways

The following diagrams illustrate the primary synthetic routes discussed in this guide.

Pictet-Spengler_Reaction cluster_reactants Reactants cluster_reaction Pictet-Spengler Reaction Fluorinated_Phenylethylamine Fluorinated Phenylethylamine Iminium_Ion Iminium Ion Intermediate Fluorinated_Phenylethylamine->Iminium_Ion + Phenylacetaldehyde (Acid Catalyst, e.g., TFA, PPA) Phenylacetaldehyde Phenylacetaldehyde Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Fluorinated_Tetrahydroisoquinoline Fluorinated Tetrahydroisoquinoline Cyclization->Fluorinated_Tetrahydroisoquinoline

Figure 1: The Pictet-Spengler reaction pathway for the synthesis of fluorinated tetrahydroisoquinolines.

Bischler-Napieralski_Reaction cluster_reactants Reactants cluster_reaction Bischler-Napieralski & Reduction Fluorinated_Phenylethylamine Fluorinated Phenylethylamine Amide_Formation Amide Formation Fluorinated_Phenylethylamine->Amide_Formation + Phenylacetyl Chloride Phenylacetyl_Chloride Phenylacetyl Chloride Cyclization Cyclization (e.g., POCl₃) Amide_Formation->Cyclization Dihydroisoquinoline Fluorinated 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Reduction Reduction (e.g., NaBH₄) Dihydroisoquinoline->Reduction Fluorinated_Tetrahydroisoquinoline Fluorinated Tetrahydroisoquinoline Reduction->Fluorinated_Tetrahydroisoquinoline

Figure 2: The Bischler-Napieralski and subsequent reduction pathway.

Experimental Protocols

Protocol 1: Modified Pictet-Spengler Synthesis of 6-Fluoro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted for electron-deficient systems and requires a strong acid catalyst.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Weight
2-(3-Fluorophenyl)ethan-1-amine139.1710.01.39 g
Phenylacetaldehyde120.1511.01.32 g (1.29 mL)
Trifluoroacetic Acid (TFA)114.02-20 mL
Dichloromethane (DCM), anhydrous84.93-50 mL
Saturated Sodium Bicarbonate Solution (aq.)--50 mL
Brine--30 mL
Anhydrous Sodium Sulfate142.04-q.s.
Diethyl Ether74.12-For workup
Hexanes--For chromatography
Ethyl Acetate88.11-For chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-fluorophenyl)ethan-1-amine (1.39 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).

  • Addition of Aldehyde: Add phenylacetaldehyde (1.32 g, 11.0 mmol) to the solution at room temperature.

  • Acid Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (20 mL) dropwise over 10 minutes. Caution: The reaction is exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (50 g).

  • Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture with stirring until the effervescence ceases and the pH is ~8.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the desired 6-fluoro-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Expected Yield: 60-75%

Protocol 2: Bischler-Napieralski Route to 6-Fluoro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

This two-step protocol is a robust alternative, particularly effective for electron-deficient systems.

Part A: Synthesis of N-(2-(3-Fluorophenyl)ethyl)-2-phenylacetamide

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Weight
2-(3-Fluorophenyl)ethan-1-amine139.1710.01.39 g
Phenylacetyl chloride154.6010.51.62 g (1.35 mL)
Triethylamine (TEA)101.1912.01.21 g (1.67 mL)
Dichloromethane (DCM), anhydrous84.93-50 mL
1 M Hydrochloric Acid (aq.)--30 mL
Saturated Sodium Bicarbonate Solution (aq.)--30 mL
Brine--30 mL
Anhydrous Sodium Sulfate142.04-q.s.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-(3-fluorophenyl)ethan-1-amine (1.39 g, 10.0 mmol) and triethylamine (1.21 g, 12.0 mmol) in anhydrous dichloromethane (50 mL).

  • Acylation: Cool the solution to 0 °C. Add phenylacetyl chloride (1.62 g, 10.5 mmol) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor for completion by TLC.

  • Workup: Wash the reaction mixture with 1 M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide, which can often be used in the next step without further purification.

Part B: Cyclization and Reduction to 6-Fluoro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Weight
N-(2-(3-Fluorophenyl)ethyl)-2-phenylacetamide257.3010.02.57 g
Phosphorus oxychloride (POCl₃)153.3330.04.60 g (2.77 mL)
Toluene, anhydrous92.14-50 mL
Methanol32.04-40 mL
Sodium borohydride (NaBH₄)37.8320.00.76 g
Water18.02-For workup
Dichloromethane (DCM)84.93-For extraction

Step-by-Step Procedure:

  • Cyclization Setup: Dissolve the amide from Part A (2.57 g, 10.0 mmol) in anhydrous toluene (50 mL) in a round-bottom flask fitted with a reflux condenser.

  • Cyclization Reaction: Add phosphorus oxychloride (4.60 g, 30.0 mmol) and heat the mixture to reflux (approx. 110 °C) for 4 hours.

  • Removal of Volatiles: Cool the reaction to room temperature and concentrate under reduced pressure to remove toluene and excess POCl₃.

  • Reduction: Cool the residue in an ice bath and carefully add methanol (40 mL). Then, add sodium borohydride (0.76 g, 20.0 mmol) portion-wise, maintaining the temperature below 10 °C.

  • Reduction Progression: After the addition, allow the mixture to stir at room temperature for 1 hour.

  • Workup: Quench the reaction by the slow addition of water (20 mL). Concentrate the mixture to remove most of the methanol. Add more water (30 mL) and extract with dichloromethane (3 x 40 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1.

Expected Yield: 65-80% over two steps.

Causality and Experimental Choices

  • Choice of Acid in Pictet-Spengler: The use of a strong acid like Trifluoroacetic Acid (TFA) or Polyphosphoric Acid (PPA) is crucial when a deactivating group like fluorine is present on the aromatic ring. These acids are necessary to protonate the intermediate imine to form the highly electrophilic iminium ion, which is required to overcome the reduced nucleophilicity of the fluorinated ring.[8]

  • Anhydrous Conditions: All reactions must be conducted under anhydrous conditions to prevent the hydrolysis of the iminium ion intermediate in the Pictet-Spengler reaction and to avoid quenching of the dehydrating agent (POCl₃) in the Bischler-Napieralski reaction.

  • Temperature Control: The initial addition of strong acids and the reduction with sodium borohydride are performed at low temperatures to control the exothermic nature of these steps and to prevent side reactions. The subsequent refluxing provides the necessary activation energy for the cyclization steps.

  • Bischler-Napieralski Reagents: Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for the Bischler-Napieralski cyclization.[5][6][9] The subsequent in-situ reduction with sodium borohydride is an efficient method to directly obtain the saturated tetrahydroisoquinoline from the intermediate dihydroisoquinolinium salt.

Conclusion

The synthesis of fluorinated tetrahydroisoquinolines from phenylacetaldehydes presents a valuable strategy for the development of novel therapeutic agents. While the deactivating effect of the fluorine substituent requires careful consideration of reaction conditions, both the modified Pictet-Spengler and the Bischler-Napieralski reactions offer reliable and adaptable routes to these important scaffolds. The protocols provided herein serve as a practical guide for researchers in medicinal chemistry and drug development, enabling the exploration of this promising chemical space.

References

  • Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.
  • Wikipedia. (2026). Pictet–Spengler reaction.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • MDPI. (2024). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline synthesis.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • ResearchGate. (2024). The asymmetric Bischler-Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • Google Patents. (n.d.).
  • Chem-Impex. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • Chem-Impex. (n.d.). 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • Chem-Impex. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochlorid.
  • Sigma-Aldrich. (n.d.). 7-Fluoro-1,2,3,4-tetrahydroisoquinoline 97 799274-06-9.
  • ResearchGate. (2024).
  • ResearchGate. (n.d.).
  • PMC. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
  • PMC. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
  • MDPI. (2024). Synthesis of N-Flurbiprofen-Substituted 1,2,3,4-Tetrahydroisoquinolines.
  • Organic Chemistry Portal. (n.d.). Tetrahydroisoquinoline synthesis.
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). (4-Fluorophenyl)acetaldehyde | CAS 1736-67-0 | SCBT.
  • Google Patents. (n.d.). Synthetic method of 4-fluorobenzaldehyde.
  • European Patent Office. (1986).
  • PubMed. (2013). Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 2-(5-Fluoro-2-methylphenyl)acetaldehyde to carboxylic acid

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(5-Fluoro-2-methylphenyl)acetaldehyde. This guide provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(5-Fluoro-2-methylphenyl)acetaldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the primary challenge encountered with this and similar aromatic aldehydes: oxidation to the corresponding carboxylic acid, 2-(5-Fluoro-2-methylphenyl)acetic acid. Our focus is on providing scientifically grounded, field-proven insights to ensure the integrity of your starting material and the success of your subsequent synthetic steps.

Understanding the Challenge: The Inherent Instability of Aldehydes

Aldehydes, particularly those with benzylic protons like 2-(5-Fluoro-2-methylphenyl)acetaldehyde, are notoriously susceptible to autoxidation.[1] This process is a free-radical chain reaction initiated by atmospheric oxygen, light, and trace metal impurities.[2][3] The presence of the resulting carboxylic acid can not only complicate product purification but also interfere with subsequent reactions. This guide is structured to provide a multi-faceted approach to preventing this degradation, encompassing synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: I've just synthesized 2-(5-Fluoro-2-methylphenyl)acetaldehyde, and my crude NMR shows a significant amount of the corresponding carboxylic acid. What went wrong?

This is a common issue and likely points to the choice of oxidizing agent during the synthesis from the corresponding primary alcohol, 2-(5-Fluoro-2-methylphenyl)ethanol. Strong oxidizing agents like potassium permanganate or chromic acid will readily oxidize the intermediate aldehyde to the carboxylic acid.[4] It is crucial to use a mild, selective oxidizing agent that stops at the aldehyde stage.[4] See the "Synthesis Protocols" section below for recommended procedures using Dess-Martin Periodinane (DMP) or a Swern oxidation.

Q2: My purified 2-(5-Fluoro-2-methylphenyl)acetaldehyde was a clear oil, but after a week on the benchtop, it has become more viscous and has a different odor. What is happening?

This is a classic sign of degradation. The increased viscosity can be due to the formation of trimers, a process often catalyzed by the presence of the acidic oxidation product.[5] The change in odor is also indicative of the formation of 2-(5-Fluoro-2-methylphenyl)acetic acid. Aldehydes are sensitive to both air and light and should never be stored on an open benchtop for extended periods.[6][7] Immediate and proper storage after purification is critical.

Q3: Can I use an antioxidant to prevent the oxidation of my aldehyde?

Yes, the use of a radical-scavenging antioxidant is a highly effective strategy for long-term storage. Butylated hydroxytoluene (BHT) is a common and effective choice.[8] It functions by donating a hydrogen atom to the reactive peroxy radicals in the autoxidation chain reaction, thus terminating the cycle.[9][10] A concentration of 0.01-0.1% (w/w) is typically sufficient.

Q4: What are the ideal storage conditions for 2-(5-Fluoro-2-methylphenyl)acetaldehyde?

For optimal stability, the purified aldehyde should be stored under an inert atmosphere (nitrogen or argon), in an amber vial to protect it from light, and at low temperatures.[6][7] For short-term storage (days to weeks), 4°C is suitable. For long-term storage (months), -20°C is recommended.[7] It is also advisable to store the material in smaller aliquots to minimize repeated warming and exposure of the entire batch to the atmosphere.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low yield of aldehyde after synthesis 1. Over-oxidation to carboxylic acid.[4] 2. Incomplete reaction. 3. Volatility of the aldehyde leading to loss during work-up and solvent removal.[11]1. Switch to a milder oxidizing agent like DMP or use Swern oxidation conditions.[12][13] 2. Monitor the reaction closely by TLC. Ensure stoichiometry of reagents is correct. 3. Use a rotary evaporator with controlled temperature and vacuum. Consider a cold trap.
Product degradation during work-up Exposure to air and/or acidic/basic conditions for prolonged periods.[11]1. Minimize the duration of the work-up. 2. If performing an extraction, ensure the aqueous layers are not strongly acidic or basic, unless part of a specific purification protocol (e.g., bisulfite adduct regeneration).
Carboxylic acid impurity remains after purification 1. Inefficient purification method. 2. Oxidation occurred after purification.1. For removal of the acid, a mild basic wash (e.g., saturated NaHCO₃) can be effective. For robust purification, consider the sodium bisulfite adduct method outlined below.[14] 2. Immediately store the purified aldehyde under an inert atmosphere with an antioxidant.[8]
Inconsistent results between batches 1. Variable quality of starting materials or reagents. 2. Inconsistent reaction conditions (temperature, atmosphere).1. Use freshly opened, high-purity solvents and reagents. 2. Strictly control reaction temperature, especially for Swern oxidations (-78 °C).[13] Always perform the reaction under an inert atmosphere.[15]

Experimental Protocols & Methodologies

Synthesis of 2-(5-Fluoro-2-methylphenyl)acetaldehyde

The synthesis of the target aldehyde is best achieved by the oxidation of the corresponding primary alcohol, 2-(5-Fluoro-2-methylphenyl)ethanol. Below are two reliable, mild oxidation protocols.

This method is known for its mild conditions, rapid reaction times, and simple work-up.[16][17]

Workflow:

A Dissolve Alcohol in DCM B Add Dess-Martin Periodinane A->B 1.2 eq. C Stir at Room Temperature B->C 2-4 hours D Monitor by TLC C->D E Quench Reaction D->E Reaction Complete F Work-up & Extraction E->F Na2S2O3 / NaHCO3 G Purify Crude Aldehyde F->G A Activate DMSO with Oxalyl Chloride in DCM at -78°C B Add Alcohol Solution dropwise at -78°C A->B C Stir at -78°C B->C 30-45 min D Add Triethylamine (Et3N) dropwise at -78°C C->D 5.0 eq. E Warm to Room Temperature D->E F Quench & Work-up E->F Add Water G Purify Crude Aldehyde F->G cluster_initiation Initiation cluster_propagation Propagation cluster_conversion Conversion to Carboxylic Acid Aldehyde (R-CHO) Aldehyde (R-CHO) Acyl Radical (R-C•=O) Acyl Radical (R-C•=O) Aldehyde (R-CHO)->Acyl Radical (R-C•=O) H• abstraction Acyl Peroxy Radical (R-CO-O•) Acyl Peroxy Radical (R-CO-O•) Acyl Radical (R-C•=O)->Acyl Peroxy Radical (R-CO-O•) + O2 Peroxy Acid (R-CO-OOH) Peroxy Acid (R-CO-OOH) Acyl Peroxy Radical (R-CO-O•)->Peroxy Acid (R-CO-OOH) + R-CHO - R-C•=O Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Peroxy Acid (R-CO-OOH)->Carboxylic Acid (R-COOH) Baeyer-Villiger type oxidation with another aldehyde molecule

Sources

Optimization

Technical Support Center: Storage and Handling of 2-(5-Fluoro-2-methylphenyl)acetaldehyde

Introduction: 2-(5-Fluoro-2-methylphenyl)acetaldehyde is a key intermediate in various synthetic pathways within pharmaceutical and materials science research. However, its chemical structure, specifically the presence o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-(5-Fluoro-2-methylphenyl)acetaldehyde is a key intermediate in various synthetic pathways within pharmaceutical and materials science research. However, its chemical structure, specifically the presence of an α-hydrogen adjacent to the aldehyde carbonyl group, renders it highly susceptible to self-condensation and polymerization, even during routine storage.[1][2] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help researchers maintain the integrity and purity of this reagent, ensuring experimental reproducibility and success.

Section 1: Understanding the Instability: The "Why"

This section delves into the chemical principles governing the degradation of 2-(5-Fluoro-2-methylphenyl)acetaldehyde. A clear understanding of the mechanism is the first step toward effective prevention.

Q: Why is 2-(5-Fluoro-2-methylphenyl)acetaldehyde so prone to polymerization?

A: The primary cause of instability is a classic organic reaction known as Aldol Condensation .[3][4][5] This compound possesses two key features that facilitate this reaction:

  • An Electrophilic Carbonyl Group: The aldehyde functional group (-CHO) has a partially positive carbon atom that is susceptible to attack by nucleophiles.

  • Acidic α-Hydrogens: The hydrogens on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic. They can be removed by even a trace amount of base (e.g., residual impurities on glassware, moisture) to form a resonance-stabilized nucleophile called an enolate.[6]

The enolate of one aldehyde molecule then attacks the carbonyl carbon of a second molecule. This process can repeat, forming dimers, trimers, and ultimately, a viscous polymeric substance.[1] Phenylacetaldehyde, a related compound, is known to be contaminated with its polymer for this exact reason.[1] This reaction cascade is often the source of observed cloudiness, increased viscosity, or solidification of the material over time.[7]

Aldol_Condensation cluster_initiation Step 1: Enolate Formation (Initiation) cluster_propagation Step 2: Nucleophilic Attack (Propagation) cluster_polymerization Step 3: Further Polymerization Monomer1 Aldehyde Monomer (with α-Hydrogen) Enolate Nucleophilic Enolate (Resonance Stabilized) Monomer1->Enolate Deprotonation Base Trace Base (e.g., OH⁻, impurities) Base->Monomer1 Dimer β-Hydroxy Aldehyde (Dimer) Enolate->Dimer Monomer2 Second Aldehyde Monomer Monomer2->Dimer Nucleophilic Attack Polymer Polymer Chain (Viscous Liquid/Solid) Dimer->Polymer Repeats

Caption: Mechanism of Aldol Condensation leading to polymerization.

Q: Are there other degradation pathways I should be aware of?

A: Yes. Besides polymerization, aromatic aldehydes are susceptible to oxidation . Exposure to atmospheric oxygen can convert the aldehyde to its corresponding carboxylic acid, 2-(5-Fluoro-2-methylphenyl)acetic acid.[7] This process can be accelerated by exposure to light and elevated temperatures.[8][9] While typically slower than polymerization for this class of compound, it is a significant source of impurity formation.

Section 2: Recommended Storage & Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for minimizing degradation.

Q: What are the ideal conditions for storing this aldehyde?

A: The key is to mitigate the factors that initiate and accelerate degradation: temperature, atmosphere, and light. Some suppliers even recommend cold-chain transportation for this specific molecule.[10]

ParameterRecommendationRationale
Temperature -20°C for long-term storage. Low temperatures significantly reduce the rate of both polymerization and oxidation reactions.[7]
≤ 4°C for short-term (in-use) storage. Maintains stability between experiments while allowing for easier access. Avoids repeated freeze-thaw cycles which can introduce moisture.[7]
Atmosphere Inert Gas Blanket (Argon or Nitrogen). Prevents oxidation by displacing oxygen.[7][11] Argon is preferred due to its higher density, which provides a more stable blanket.
Light Store in the dark (e.g., amber glass vial). Protects the compound from photodegradation and light-catalyzed oxidation.[8][11]
Container Glass vial with a PTFE-lined cap. Glass is inert. The PTFE liner provides a high-integrity seal against moisture and air ingress.[12]
Experimental Protocol: Receiving and Storing a New Bottle
  • Initial Inspection: Upon receipt, inspect the container seal for integrity. The material should be a clear, colorless to pale yellow liquid.

  • Inert Atmosphere Overlay: If the bottle will be opened multiple times, it is best practice to immediately place it inside a controlled inert atmosphere, such as a glovebox.

  • Parafilm Sealing: For bottles stored outside a glovebox, carefully wrap the cap-bottle interface with Parafilm® after its first use to create an additional barrier against atmospheric moisture.

  • Labeling: Clearly label the bottle with the date of receipt and the date it was first opened.

  • Storage: Immediately place the sealed container in a -20°C freezer, stored in a secondary container to prevent cross-contamination.

Q: How should I handle the compound to prevent degradation during an experiment?

A: Every exposure to the ambient environment is an opportunity for degradation. Therefore, all transfers and measurements should be performed under an inert atmosphere.

Handling_Workflow Start Start: Retrieve Aldehyde from -20°C Storage Equilibrate Allow vial to equilibrate to room temperature in a desiccator Start->Equilibrate Glovebox Transfer vial into Inert Atmosphere Glovebox Equilibrate->Glovebox Unseal Uncap vial ONLY under inert atmosphere Glovebox->Unseal Dispense Dispense required amount using a clean, dry syringe Unseal->Dispense Recap Immediately recap the vial tightly Dispense->Recap End End: Proceed with experiment Dispense->End To Reaction Purge Optional: Gently flush headspace with Argon before final sealing Recap->Purge Store Return vial to -20°C storage Purge->Store

Caption: Recommended workflow for handling air-sensitive aldehydes.

Experimental Protocol: Dispensing the Aldehyde
  • Preparation: Ensure all glassware, syringes, and needles are oven-dried overnight and cooled under a stream of inert gas or in a desiccator.[13]

  • Temperature Equilibration: Remove the aldehyde vial from the freezer and place it in a desiccator. Allow it to warm completely to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound.

  • Inert Transfer: Transfer the sealed vial into an inert atmosphere glovebox.[11] If a glovebox is unavailable, use Schlenk line techniques with a positive pressure of nitrogen or argon.[12]

  • Dispensing: Uncap the vial and use a clean, dry glass syringe with a stainless-steel needle to withdraw the required volume.

  • Resealing: Immediately recap the stock vial. Before returning to the freezer, you can optionally wrap the cap with Parafilm®.

  • Cleanup: Immediately quench any residual aldehyde in the syringe by rinsing it with a suitable solvent, followed by a mild oxidizing agent (e.g., a dilute solution of bleach), and then water and acetone.

Section 3: Troubleshooting Guide

Q: My aldehyde is cloudy, viscous, or has solidified at room temperature. What happened and can I fix it?

A: This is a clear sign of advanced polymerization.[7] At this stage, the material is significantly impure and contains a mixture of oligomers and polymers.

Can it be fixed? Reversing the polymerization to recover the pure monomer is not practical or recommended in a standard research setting. The required depolymerization conditions (e.g., high-temperature cracking) are harsh and would likely lead to other decomposition products. Prevention is the only viable strategy. The material should be discarded according to your institution's hazardous waste disposal procedures.

Q: How can I assess the purity of my aldehyde before use?

A: If you suspect partial degradation, or as a quality control measure for a critical reaction, you can use several analytical techniques.

MethodWhat to Look For (Pure Compound)Signs of Degradation
¹H NMR Sharp aldehyde proton (–CHO) singlet around 9.5-10.5 ppm. Clean aromatic and aliphatic signals.Diminished or absent aldehyde peak. Broadening of signals in the aliphatic region (polymeric backbone). Appearance of a new broad peak for the hydroxyl group of the aldol adduct.
GC-MS A single major peak corresponding to the molecular weight of the monomer (152.17 g/mol ).Appearance of peaks at higher retention times with masses corresponding to dimers (MW ~304), trimers (MW ~456), etc. A peak for the corresponding carboxylic acid may also be present.
HPLC A single sharp peak on a suitable reversed-phase column.Appearance of earlier-eluting peaks (more polar oxidation product) or later-eluting, often broader peaks (less polar oligomers).[14]

Section 4: Advanced FAQs

Q: Can I add a chemical stabilizer to the aldehyde?

A: While industrial applications may use polymerization inhibitors or antioxidants like BHT, this is not recommended for research-grade reagents without careful consideration.[8][]

  • Reaction Interference: The stabilizer may interfere with your downstream chemistry (e.g., by quenching a catalyst or participating in side reactions).

  • Purification Challenges: Removing the stabilizer from your final product could be difficult.

  • Effectiveness: The choice of stabilizer is highly specific to the monomer and the polymerization mechanism.

Adhering to strict storage and handling protocols is a more reliable and universal approach to maintaining purity.

Q: I need to ship this compound. What precautions are necessary?

A: Shipping requires ensuring the integrity of the compound during transit.

  • Use a Secure Container: A glass vial with a PTFE-lined cap is essential.

  • Inert Headspace: Before sealing, flush the headspace of the vial with argon.

  • Seal Thoroughly: Wrap the sealed cap with Parafilm®.

  • Cold Chain Shipping: Ship in an insulated container with cold packs or dry ice to maintain a low temperature.[10]

  • Labeling: Clearly label the package according to all relevant shipping regulations for hazardous chemicals, indicating that it is temperature and air-sensitive.[16]

References

  • Allan Chemical Corporation. (2025).
  • Benchchem. (n.d.).
  • Roblin, R. O. (1942). Stabilization of aldehydes. U.S. Patent No. 2,280,311.
  • Merck Millipore. (n.d.).
  • BASF. (2025).
  • Sigma-Aldrich. (2026).
  • Wikipedia. (n.d.). Aldol reaction.
  • Lederle, H., & Koenig, K. (1983). Stabilization of aldehydes. U.S. Patent No. 4,414,419.
  • Chemistry LibreTexts. (2020). 23.
  • Cole-Parmer. (n.d.).
  • Quora. (2019).
  • Lee, J., et al. (2025). Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy. PMC.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Le, T. N., & Lim, Y. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Wikipedia. (n.d.). Phenylacetaldehyde.
  • Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • BLDpharm. (n.d.). 2-(5-Fluoro-2-methylphenyl)acetaldehyde.
  • BOC Sciences. (n.d.).
  • Chemistry LibreTexts. (2024). 23.
  • Allen. (n.d.).

Sources

Troubleshooting

Technical Support Center: Analytical Guide for 2-(5-Fluoro-2-methylphenyl)acetaldehyde

Product: 2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS: 1023794-80-0) Application: Pharmaceutical Intermediate (e.g., Vonoprazan synthesis precursors) Document ID: TS-FMPA-001 Last Updated: February 16, 2026 Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS: 1023794-80-0) Application: Pharmaceutical Intermediate (e.g., Vonoprazan synthesis precursors) Document ID: TS-FMPA-001 Last Updated: February 16, 2026

Executive Summary: The Fragility of Phenylacetaldehydes

As a Senior Application Scientist, I often see researchers struggle with the purity analysis of 2-(5-Fluoro-2-methylphenyl)acetaldehyde . This molecule belongs to a class of compounds notorious for their "analytical elusiveness."

The core challenge is twofold:

  • Oxidative Susceptibility: The benzylic aldehyde group is highly prone to air oxidation, rapidly forming 2-(5-Fluoro-2-methylphenyl)acetic acid .

  • Thermal Instability: In Gas Chromatography (GC) injector ports, this aldehyde often undergoes decarbonylation or polymerization, leading to "ghost peaks" that do not exist in the raw sample.

This guide provides self-validating protocols to distinguish between actual impurities and method-induced artifacts.

Analytical Decision Matrix

Before selecting a method, assess your sample state and data requirements. Use this decision tree to minimize artifacts.

AnalyticalWorkflow Start Start: Sample Analysis StateCheck Is the sample Viscous or Yellowing? Start->StateCheck PolymerSuspect Suspect Polymerization (Trimer/Oligomer) StateCheck->PolymerSuspect Yes Routine Routine Purity Check StateCheck->Routine No NMR Method: 1H-NMR (Check -CHO proton @ ~9.7 ppm) PolymerSuspect->NMR Result Valid Purity Profile NMR->Result Technique Select Technique Routine->Technique HPLC HPLC-UV (Recommended) Low Temp, Acidic Mobile Phase Technique->HPLC Quantification GC GC-MS (Caution) Requires Derivatization Technique->GC Volatile Impurities HPLC->Result Deriv Derivatization Required (Use PFBHA or 2,4-DNPH) GC->Deriv Prevent Thermal Degradation Deriv->Result

Figure 1: Analytical workflow for labile aldehyde intermediates. Direct GC injection is discouraged without derivatization.[1]

Troubleshooting Guide: HPLC Anomalies

Issue 1: "I see a growing peak at a slightly lower retention time (RRT ~0.9)."

Diagnosis: Oxidative Degradation. The aldehyde has oxidized to 2-(5-Fluoro-2-methylphenyl)acetic acid . This is the most common impurity. In reverse-phase chromatography (RP-HPLC), the carboxylic acid is more polar than the aldehyde and typically elutes earlier.

The Mechanism:



Corrective Protocol:

  • Mobile Phase Modification: Ensure your mobile phase is acidic (pH ~2.5–3.0).

    • Why? At neutral pH, the acid impurity ionizes (

      
      ), causing it to elute very early (often in the void volume) or tail significantly. Acidification keeps it protonated (
      
      
      
      ), ensuring a sharp peak and reliable separation from the aldehyde.
  • Solvent Prep: Use 0.1% Formic Acid or 0.1% Phosphoric Acid in both Water (A) and Acetonitrile (B).

  • Sample Prep: Dissolve the sample in Acetonitrile rather than Methanol. Methanol can react with aldehydes to form hemiacetals over time, creating false impurity peaks.

Issue 2: "The peak area of the main component decreases over the course of the sequence."

Diagnosis: On-column degradation or Autosampler instability. Aldehydes are reactive electrophiles. If your autosampler is not cooled, or if the sample solvent contains nucleophiles (water/alcohols), the aldehyde will degrade while waiting for injection.

Corrective Protocol:

  • Autosampler Temperature: Set to 4°C .

  • Diluent: Use anhydrous Acetonitrile (ACN).

  • Rapid Analysis: Limit run times to <15 minutes using a UPLC column (e.g., C18, 1.7 µm) to minimize on-column residence time.

Troubleshooting Guide: GC-MS Discrepancies

Issue 3: "My GC-MS shows multiple peaks, but the HPLC shows the material is pure."

Diagnosis: Thermal Artifacts (False Positives). Direct injection of phenylacetaldehydes into a hot GC inlet (


C) causes:
  • Decarbonylation: Loss of CO to form fluoroxylenes.

  • Aldol Condensation: Dimerization due to the heat and active sites in the liner.

Corrective Protocol: Derivatization Do not trust direct injection data for purity assay. You must "lock" the aldehyde functionality before heating.

Protocol: Oxime Derivatization for GC

  • Reagent: Prepare a solution of PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) or simply Hydroxylamine HCl in pyridine.

  • Reaction: Mix 10 mg sample with 0.5 mL reagent. Incubate at 60°C for 30 mins.

  • Analysis: Inject the stable oxime derivative.

    • Result: The oxime is thermally stable and will elute as a single peak (or syn/anti isomer pair), accurately reflecting the aldehyde content.

Impurity Profile & Degradation Pathways

Understanding the chemical fate of your batch is critical for storage and handling.

DegradationPathways Aldehyde 2-(5-Fluoro-2-methylphenyl) acetaldehyde Acid Impurity A: Carboxylic Acid (Oxidation) Aldehyde->Acid Air/O2 exposure Alcohol Impurity B: Alcohol (Disproportionation) Aldehyde->Alcohol Cannizzaro (Basic pH) Trimer Impurity C: Trimer/Polymer (Aldol Condensation) Aldehyde->Trimer Acid/Base catalysis Long storage

Figure 2: Primary degradation pathways. Impurity A is the most common storage degradant.

Summary of Key Impurities
Impurity TypeChemical NameDetection MethodRoot Cause
Oxidative 2-(5-Fluoro-2-methylphenyl)acetic acidHPLC-UV (Acidic Mobile Phase)Air exposure, poor seal.
Reductive 2-(5-Fluoro-2-methylphenyl)ethanolHPLC-UVResidual reducing agents (e.g., from synthesis).
Oligomeric Dimers/Trimers (Para-aldehydes)GPC or 1H-NMRLong-term storage at RT; Trace acid/base contamination.
Artifact Decarbonylated species (Fluoroxylenes)GC-MS (Direct Injection)False Positive caused by high injector temp.

Storage & Handling Recommendations

To maintain batch integrity of 2-(5-Fluoro-2-methylphenyl)acetaldehyde:

  • Atmosphere: Always store under Argon or Nitrogen. Argon is preferred as it is heavier than air and provides a better blanket for liquids.

  • Temperature: Store at -20°C . Aldehyde polymerization is kinetically suppressed at low temperatures.

  • Stabilizers: If the application permits, check if the batch contains a radical scavenger (e.g., BHT). If pure material is required for synthesis, use immediately upon opening.

References

  • Sigma-Aldrich. (2025). Product Specification: 2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS 1023794-80-0).[2][3] Retrieved from

  • BenchChem. (2025).[4] Head-to-head comparison of different phenylacetaldehyde detection methods. Retrieved from

  • Pharmacores. (2025). Advanced Guide to HPLC Troubleshooting: Unstable Aldehydes and Retention Shifts. Retrieved from

  • National Institutes of Health (NIH). (2023). Formation and stabilization of acetaldehyde and higher aldehydes in prebiotic systems. PMC9947112. Retrieved from

  • Tentamus. (2024).[5] Investigations into the Build-Up Mechanism of Phenylacetaldehyde and GC-MS Artifacts. Retrieved from

Sources

Optimization

Technical Support Guide: Handling Fluorinated Phenylacetaldehyde Derivatives

Case ID: F-PA-HYGRO-001 Topic: Managing Hygroscopicity, Hydration Equilibrium, and Purification Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Executive Summary: The "Hidden" Hydrate The P...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: F-PA-HYGRO-001 Topic: Managing Hygroscopicity, Hydration Equilibrium, and Purification Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary: The "Hidden" Hydrate

The Problem: You ordered a fluorinated phenylacetaldehyde derivative (e.g., 2-fluorophenylacetaldehyde or


-fluorophenylacetaldehyde). You weighed the correct mass for your reaction, but the yield was low, or the reaction stalled.

The Root Cause: Fluorinated phenylacetaldehydes are "super-electrophiles." The electron-withdrawing nature of fluorine destabilizes the carbonyl group, making it highly reactive toward atmospheric moisture. Unlike standard aldehydes, which favor the carbonyl form, these derivatives often exist in a reversible equilibrium heavily shifted toward the gem-diol (hydrate) form upon exposure to air.[1][2][3]

The Consequence: If your material is 40% hydrate by mass, you are adding 40% less electrophile than calculated, and introducing water that may quench your catalyst or reagents.

Diagnostic Module: Is My Reagent "Wet"?

Do not rely on visual inspection; both the aldehyde and its hydrate can appear as clear oils or amorphous solids.

Q: How do I definitively confirm the presence of the hydrate?

A: Quantitative


H NMR (qNMR) is the gold standard. 

Protocol:

  • Solvent: Use anhydrous DMSO-

    
     or CD
    
    
    
    CN. Avoid CDCl
    
    
    if it contains traces of acid/water, which can catalyze further hydration during the scan.
  • Internal Standard: Add a weighed amount of 1,3,5-trimethoxybenzene (TMB) or Dimethyl sulfone.

  • Acquisition: Set a relaxation delay (

    
    ) of 
    
    
    
    seconds to ensure full integration accuracy.

Interpretation Guide:

SpeciesChemical Shift (

)
MultiplicityDiagnostic Feature
Active Aldehyde 9.5 – 9.8 ppm Triplet or SingletDistinct downfield carbonyl proton.
Gem-Diol (Hydrate) 5.0 – 6.5 ppm Triplet (often broad)The methine proton of the hydrate (

).
Polymer/Trimer 4.5 – 5.5 ppm MultipletsComplex signals indicating oligomerization.

Calculation: If the integral of the aldehyde proton is


 and the hydrate methine is 

(normalized for proton count), your "purity" regarding active reagent is only 60%.

Visualization: The Hydration Trap

The following diagram illustrates the thermodynamic trap caused by fluorine substitution.

HydrationCycle cluster_0 The Fluorine Effect Aldehyde Active Aldehyde (R-CHO) Transition Nucleophilic Attack (Enhanced by F-) Aldehyde->Transition High Electrophilicity Polymer Polymer/Oligomer (Irreversible) Aldehyde->Polymer Acid Catalysis Long Storage Water + H₂O (Atmospheric) Water->Transition GemDiol Gem-Diol (Hydrate) (R-CH(OH)₂) Transition->GemDiol Equilibrium Shift GemDiol->Aldehyde Heat/Vacuum (Reversible)

Figure 1: The fluorine atom withdraws electron density from the carbonyl carbon, significantly lowering the activation energy for water to attack, shifting equilibrium toward the inactive gem-diol.

Remediation Module: Purification & Restoration

If your aldehyde is degraded, distillation is often risky due to heat-induced polymerization. The Bisulfite Adduct Method is the safest restoration route.

Protocol: The Bisulfite Rescue

Reagents: Sodium bisulfite (NaHSO


), Methanol (MeOH), Sodium Hydroxide (NaOH) or Saturated NaHCO

, Ethyl Acetate (EtOAc).

Step-by-Step:

  • Adduct Formation:

    • Dissolve your crude/wet aldehyde in a minimal amount of MeOH.

    • Add excess saturated aqueous NaHSO

      
       solution (1.5 - 2.0 equiv).
      
    • Observation: A white crystalline solid (the bisulfite adduct) should precipitate immediately. This solid is stable and non-hygroscopic.

    • Filter the solid and wash with Et

      
      O to remove non-aldehyde impurities (and the hydrate water).
      
  • Storage (Optional):

    • Pro-Tip: You can store the bisulfite adduct solid indefinitely on the shelf. Regenerate only what you need, when you need it.

  • Regeneration (The Release):

    • Suspend the solid adduct in a biphasic mixture of EtOAc and water.

    • Slowly add 1M NaOH or sat. NaHCO

      
       while stirring until the solid dissolves and gas evolution ceases.
      
    • Caution: Maintain pH ~9-10. Too high (pH >12) can cause aldol condensation or Cannizzaro disproportionation.

    • Separate the organic layer, dry over MgSO

      
      , and concentrate. Use immediately. 
      

BisulfiteWorkflow Impure Impure/Wet Aldehyde Bisulfite Add Sat. NaHSO₃ in MeOH Impure->Bisulfite SolidAdduct Solid Bisulfite Adduct (Stable Storage Form) Bisulfite->SolidAdduct Precipitation Wash Wash with Et₂O (Removes impurities) SolidAdduct->Wash Regen Biphasic Hydrolysis (EtOAc + NaOH/NaHCO₃) Wash->Regen Pure Pure Aldehyde (Use Immediately) Regen->Pure Separation & Drying

Figure 2: Workflow for stabilizing and regenerating fluorinated aldehydes using bisulfite adducts.

Frequently Asked Questions (FAQs)

Q: Can I just dry the hydrate over molecular sieves?

A: No. Molecular sieves remove free water. They cannot break the covalent carbon-oxygen bonds of the gem-diol (


) effectively at room temperature. You must drive the equilibrium chemically or thermally (distillation), but thermal methods risk polymerization for these specific substrates.
Q: I need to use this in a water-sensitive Lewis Acid reaction. How do I handle the weighing?

A: Use the "Stock Solution" method.

  • Purify a small batch via the Bisulfite method (above).

  • Immediately dissolve the pure oil in your anhydrous reaction solvent (e.g., DCM, THF).

  • Dry this solution over activated 4Å molecular sieves for 2 hours to catch trace moisture.

  • Titrate or use qNMR to determine the exact molarity.

  • Transfer via syringe. Never weigh these aldehydes on an open balance for sensitive chemistry.

Q: Why is my fluorinated aldehyde turning into a white solid in the freezer?

A: It is likely trimerizing. Unlike the hydrate (which is often an oil or goo), crystalline solids that form over months in the freezer are often the cyclic trimer (trioxane derivative).

  • Fix: This is sometimes reversible.[2][3][4][5] Heating the solid with a trace of acid catalyst (e.g., pTsOH) can "crack" the trimer back to the monomer, but purification (distillation) is required immediately after.

Q: Are there non-aqueous ways to regenerate the aldehyde?

A: Yes, the TMS-Cl Method. If your substrate is extremely sensitive to the aqueous base used in the standard bisulfite release:

  • React the dry bisulfite adduct with Chlorotrimethylsilane (TMS-Cl) in anhydrous Acetonitrile.

  • This regenerates the aldehyde and traps the bisulfite as NaCl and SO

    
    .
    

References

  • Equilibrium Constants for Hydration: Guthrie, J. P. (2000). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry. Link

  • Fluorine Effects: Rzepa, H. (2012). The trifluoromeric effect in the hydration of the carbonyl group. Imperial College London. Link

  • Bisulfite Purification Protocol: Boucher, M. M., et al. (2017).[6] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Link

  • Non-Aqueous Regeneration: Kjell, D. P., et al. (1999).[7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry. Link

  • Hydration Kinetics: Andersen, M. P. S., et al. (2006).[8] Atmospheric chemistry of perfluorinated aldehyde hydrates. Journal of Physical Chemistry A. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 2-(5-Fluoro-2-methylphenyl)acetaldehyde

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, se...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone analytical technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis and comparison of the 13C NMR chemical shifts for the compound 2-(5-Fluoro-2-methylphenyl)acetaldehyde , a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science.

Given the absence of readily available experimental spectra for this specific molecule, this guide employs a robust, field-proven methodology combining comparative analysis with established principles of substituent chemical shifts (SCS). We will dissect the electronic effects of the methyl and fluoro substituents to build a reliable prediction of the 13C NMR spectrum. Furthermore, we will outline a standard computational protocol, a powerful modern tool for validating structural assignments.

Molecular Structure and Carbon Environments

The first step in any NMR analysis is to identify the unique carbon environments within the molecule. For 2-(5-Fluoro-2-methylphenyl)acetaldehyde, we expect a total of nine distinct signals in the 13C NMR spectrum, corresponding to the nine chemically non-equivalent carbon atoms.

Figure 1: Numbering scheme for the carbon atoms in 2-(5-Fluoro-2-methylphenyl)acetaldehyde.

Comparative Analysis with Benchmark Compounds

To predict the chemical shifts of our target molecule, we will analyze experimental data from structurally similar compounds. This comparative approach allows us to isolate and understand the influence of each substituent. The data presented here is for derivatives of the parent aldehydes, as found in the cited literature, but the shifts of the core phenylacetaldehyde carbons provide a valid basis for comparison.

Table 1: Experimental 13C NMR Data of Benchmark Phenylacetaldehyde Derivatives in CDCl₃

Carbon AtomPhenylacetaldehyde Derivative[1] (δ, ppm)2-(2-Methylphenyl)acetaldehyde Derivative[1] (δ, ppm)2-(4-Fluorophenyl)acetaldehyde Derivative[1] (δ, ppm)
C-ipso (C1) 135.8134.1131.8 (d, J=3.4 Hz)
C-ortho (C2, C6) 128.3C2: 136.4, C6: 127.5129.6 (d, J=8.2 Hz)
C-meta (C3, C5) 128.1C3: 125.8, C5: 127.8115.2 (d, J=21.6 Hz)
C-para (C4) 127.9130.2162.4 (d, J=247.8 Hz)
Aliphatic CH₂ 59.556.158.8
Alkyl CH₃ -19.4-

Note: The experimental data is from α-amino acetal derivatives of the named aldehydes. While this derivatization affects the aldehyde and adjacent methylene carbons significantly, the aromatic carbon shifts remain representative for analyzing substituent effects.

  • Ortho-Methyl Group (C7): The presence of a methyl group at the C2 position in the 2-methylphenyl derivative deshields C2 (136.4 ppm) and C1 (134.1 ppm) relative to the unsubstituted phenylacetaldehyde (128.3 and 135.8 ppm, respectively).[1]

  • Para-Fluoro Group: In the 4-fluorophenyl derivative, the fluorine atom causes a dramatic deshielding of the directly attached carbon (C4) to 162.4 ppm and a significant shielding of the adjacent meta carbons (C3, C5) to 115.2 ppm. This is a classic example of the large ipso and ortho electronic effects of fluorine.[1] Note the characteristic carbon-fluorine coupling constants.

Predictive Analysis via Substituent Chemical Shifts (SCS)

A more quantitative prediction can be made using the principle of additivity of substituent chemical shifts (SCS). We start with the base value for benzene (128.5 ppm) and add established increments for each substituent relative to its position on the ring.

Table 2: Standard Substituent Chemical Shift (SCS) Increments for Monosubstituted Benzenes (in ppm)

SubstituentC-ipso (C1)C-ortho (C2)C-meta (C3)C-para (C4)
-CH₃ +9.2+0.8-0.1-2.9
-F +34.8-12.9+1.4-4.5
-CH₂CHO +7.7-0.7-0.2-0.4

Source: Compiled from standard organic spectroscopy textbooks and databases. These are generalized values and can vary slightly with molecular context.

Using these values, we can calculate the predicted shifts for each aromatic carbon in 2-(5-Fluoro-2-methylphenyl)acetaldehyde :

  • C1 (ipso to -CH₂CHO): 128.5 + 7.7 (ipso-CH₂CHO) + 0.8 (ortho-CH₃) + 1.4 (meta-F) = 138.4 ppm

  • C2 (ipso to -CH₃): 128.5 + 9.2 (ipso-CH₃) - 0.7 (ortho-CH₂CHO) + 1.4 (meta-F) = 138.4 ppm

  • C3 (ortho to -CH₃): 128.5 + 0.8 (ortho-CH₃) - 0.2 (meta-CH₂CHO) - 12.9 (ortho-F) = 116.2 ppm

  • C4 (para to -CH₃): 128.5 - 2.9 (para-CH₃) - 0.2 (meta-CH₂CHO) - 12.9 (ortho-F) = 112.5 ppm

  • C5 (ipso to -F): 128.5 + 34.8 (ipso-F) - 0.1 (meta-CH₃) - 0.4 (para-CH₂CHO) = 162.8 ppm

  • C6 (ortho to -CH₂CHO): 128.5 - 0.7 (ortho-CH₂CHO) - 0.1 (meta-CH₃) + 1.4 (meta-F) = 129.1 ppm

The Impact of Carbon-Fluorine Coupling

A critical feature in the 13C NMR spectrum of any fluorinated organic compound is the presence of through-bond J-coupling between the ¹⁹F and ¹³C nuclei. These couplings are invaluable for confirming assignments. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the two nuclei.

Table 3: Typical ¹³C-¹⁹F Coupling Constants in Fluoroaromatic Compounds

CouplingTypical Range (Hz)Expected Multiplicity
¹JCF (C5-F)240 - 260Doublet
²JCF (C4-F, C6-F)20 - 25Doublet
³JCF (C1-F, C3-F)7 - 10Doublet
⁴JCF (C2-F)2 - 4Doublet

Source: Based on data from various sources on fluorinated aromatics.[2]

Therefore, the signals for C1 through C6 in the predicted spectrum should all appear as doublets with coupling constants decreasing with distance from the fluorine atom. This provides a powerful, self-validating check on the structural assignment.

Predicted 13C NMR Spectrum Summary

Combining the SCS predictions, comparative analysis, and general chemical shift knowledge, we can assemble a complete predicted spectrum for 2-(5-Fluoro-2-methylphenyl)acetaldehyde.

Table 4: Predicted 13C NMR Chemical Shifts and Couplings for 2-(5-Fluoro-2-methylphenyl)acetaldehyde

Carbon AtomPredicted Shift (δ, ppm)Predicted Multiplicity (¹H Decoupled)Rationale & Notes
C9 (-CHO) ~199.0d (small ³JCF)Aldehyde carbons are highly deshielded.[3][4]
C5 ~162.8d (¹JCF ≈ 250 Hz)Ipso to F; large deshielding and large one-bond coupling.
C1 ~138.4d (³JCF ≈ 8 Hz)Quaternary; attached to the acetaldehyde side chain.
C2 ~138.4d (⁴JCF ≈ 3 Hz)Quaternary; attached to the methyl group.
C6 ~129.1d (²JCF ≈ 22 Hz)CH group ortho to the side chain.
C3 ~116.2d (³JCF ≈ 8 Hz)CH group ortho to fluorine; shielded.
C4 ~112.5d (²JCF ≈ 22 Hz)CH group meta to the side chain and ortho to fluorine; shielded.
C8 (-CH₂CHO) ~45.0d (small ⁴JCF)Benzylic methylene carbon. Shift is lower than the derivative in Table 1, closer to typical values.
C7 (-CH₃) ~19.5d (small ⁵JCF)Methyl carbon; typically the most upfield signal.

The Role of Computational Chemistry for Verification

While comparative and predictive methods provide excellent estimates, the gold standard for structural verification in modern chemistry is the use of computational modeling. Density Functional Theory (DFT) calculations are routinely used to predict NMR chemical shifts with high accuracy.

Standard Computational Workflow

The process involves a multi-step protocol that can be performed with standard quantum chemistry software packages.

Figure 2: A typical workflow for the computational prediction of NMR spectra.

This in silico approach provides a powerful, independent verification of the proposed structure. By comparing the computationally predicted spectrum with experimental data (once obtained), researchers can achieve a very high degree of confidence in their structural assignment. This methodology is particularly valuable for differentiating between isomers or complex stereochemistries.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the 13C NMR spectrum of 2-(5-Fluoro-2-methylphenyl)acetaldehyde. By leveraging comparative data from analogous structures and applying the principles of substituent additivity, we have generated a detailed, predicted spectrum complete with expected chemical shifts and carbon-fluorine coupling patterns. This analysis not only serves as a practical guide for identifying this specific compound but also demonstrates a robust methodology applicable to the structural elucidation of other novel fluorinated aromatics. For ultimate confidence, the predictive and comparative approaches outlined here should be complemented with experimental data acquisition and validated through computational chemistry.

References

  • Spectrometric Identification of Organic Compounds; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L., Eds.; John Wiley & Sons, 2014.
  • Supporting Information for "Iodine-Catalyzed α-C-H Amination of Aldehydes with Dibenzylamine". Org. Lett.2019 , 21 (18), 7574–7578. [Link]

  • Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data; Springer: Berlin/Heidelberg, Germany, 2009.
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

Sources

Comparative

Comparison Guide: Reactivity of 2-(5-Fluoro-2-methylphenyl)acetaldehyde vs. Non-Fluorinated Analogs

Executive Summary This guide provides a technical analysis of 2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS: 1023794-80-0), comparing its reactivity profile against its non-fluorinated analog, 2-(o-Tolyl)acetaldehyde , an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS: 1023794-80-0), comparing its reactivity profile against its non-fluorinated analog, 2-(o-Tolyl)acetaldehyde , and the parent Phenylacetaldehyde .

While phenylacetaldehydes are ubiquitous intermediates in the synthesis of isoquinolines, tryptamines, and fragment-based drug discovery, the introduction of the 5-fluoro and 2-methyl substituents significantly alters the physicochemical landscape. This guide demonstrates that the 5-fluoro substituent increases carbonyl electrophilicity via inductive withdrawal, while the 2-methyl group provides essential steric protection , modulating the rate of nucleophilic attack and enhancing metabolic stability against CYP450 oxidation.

Electronic & Steric Landscape

To understand the reactivity differences, we must decouple the electronic effects of the fluorine atom from the steric effects of the methyl group.

Structural Analysis
  • The Fluorine Effect (Electronic): The fluorine atom is located at the C5 position, which is meta to the acetaldehyde side chain. Unlike para-fluorine substituents, where resonance donation (+M) can dampen electrophilicity, the meta-fluorine exerts a dominant inductive electron-withdrawing effect (-I) . This pulls electron density away from the aromatic ring and, by extension, the carbonyl carbon, making it more electrophilic than the non-fluorinated analog.

  • The Methyl Effect (Steric): The methyl group at C2 is ortho to the acetaldehyde chain. This introduces A(1,3)-strain , restricting the rotational freedom of the side chain and creating a steric barrier to nucleophiles approaching the carbonyl carbon.

Reactivity Matrix
Feature2-(5-Fluoro-2-methylphenyl)acetaldehyde 2-(o-Tolyl)acetaldehyde (Non-F)Phenylacetaldehyde (Unsubstituted)
Carbonyl Electrophilicity High (Due to 5-F -I effect)ModerateModerate
Steric Hindrance High (Ortho-Me)High (Ortho-Me)Low
Oxidation Potential Moderate (F stabilizes ring)HighVery High
Primary Utility MedChem (Metabolic Blocker)General SynthesisFragrance/General
Visualizing the Electronic/Steric Conflict

G Molecule 2-(5-Fluoro-2-methylphenyl) acetaldehyde Fluorine 5-Fluoro Group (-I Effect) Molecule->Fluorine Substituent 1 Methyl 2-Methyl Group (Steric Bulk) Molecule->Methyl Substituent 2 Carbonyl Acetaldehyde Carbonyl (Reaction Center) Fluorine->Carbonyl Increases Electrophilicity (Inductive Withdrawal) Methyl->Carbonyl Decreases Approach Rate (Steric Shielding)

Figure 1: The "Push-Pull" of Reactivity.[1] The fluorine atom electronically activates the carbonyl, while the methyl group sterically regulates access, preventing runaway side reactions like polymerization.

Comparative Reactivity Profile

Nucleophilic Addition (Reductive Amination)

In reductive amination—the most common application for this scaffold—the 5-Fluoro analog exhibits a distinct kinetic profile.

  • Non-Fluorinated Analog: Reacts rapidly with amines. However, the lack of electronic activation often requires stronger Lewis acids (e.g., Ti(OiPr)₄) to drive imine formation to completion before reduction.

  • 5-Fluoro Analog: The increased electrophilicity facilitates faster initial imine formation. However, the ortho-methyl group requires the reaction to be run at higher concentrations or slightly elevated temperatures (40°C) compared to phenylacetaldehyde to overcome the steric barrier.

Critical Observation: The 5-Fluoro analog shows reduced side-product formation (dimers/trimers) compared to phenylacetaldehyde. The electron-deficient ring is less prone to electrophilic aromatic substitution side reactions that can occur under the acidic conditions of reductive amination.

Metabolic Stability (The "Fluorine Scan")

This is the primary reason for selecting the fluorinated analog.

  • Phenylacetaldehyde derivatives are rapidly oxidized by CYP450 enzymes to the corresponding phenylacetic acids.

  • 5-Fluoro-2-methyl substitution: The fluorine atom blocks the C5 position (a common site for metabolic hydroxylation), while the ortho-methyl group sterically hinders the approach of oxidative enzymes to the benzylic position. This combination significantly extends the half-life (

    
    ) of the molecule in microsomal stability assays.
    

Experimental Protocols

Protocol A: Optimized Reductive Amination

Standard reductive amination conditions often stall with ortho-substituted aldehydes. This protocol uses a stepwise approach to ensure imine formation.

Reagents:

  • Aldehyde: 2-(5-Fluoro-2-methylphenyl)acetaldehyde (1.0 eq)

  • Amine: Primary or Secondary Amine (1.1 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Additive: Acetic Acid (AcOH) (1.0 eq)

Workflow:

Workflow Start Start: Mix Aldehyde + Amine in DCE (0.2 M) Step1 Add AcOH (1.0 eq) Stir 1h @ RT Start->Step1 Check Check Imine Formation (TLC/LCMS) Step1->Check Check->Step1 Incomplete (Heat to 40°C) Step2 Add STAB (1.5 eq) Stir 16h @ RT Check->Step2 Imine Formed Quench Quench: Sat. NaHCO3 Step2->Quench Isolate Extract (DCM) -> Dry -> Conc. Quench->Isolate

Figure 2: Stepwise reductive amination workflow designed to overcome steric hindrance of the ortho-methyl group.

Key Technical Insight: Do not add the reducing agent (STAB) immediately. The ortho-methyl group slows imine formation. Allow the "pre-complexation" (Step 1) to proceed for at least 1 hour. If LCMS shows unreacted aldehyde, mild heating (40°C) is safer than adding more acid, which may degrade the fluorinated scaffold.

Protocol B: Handling & Storage (Stability)

Phenylacetaldehydes are notorious for polymerizing upon exposure to air (trimerization). The fluorinated analog is slightly more stable but requires strict adherence to the "Argon Blanket" rule.

  • Receipt: Upon receipt, assess physical state. If the liquid is viscous or cloudy, it may have polymerized.

  • Purification: If impure, purify via Bisulfite Adduct formation .

    • Dissolve aldehyde in Et₂O.

    • Add sat. NaHSO₃ (aq). Shake vigorously.

    • Filter the white solid (bisulfite adduct). Wash with Et₂O.

    • Release: Treat solid with sat. NaHCO₃ or 1M NaOH and extract back into Et₂O.

  • Storage: Store at -20°C under Argon. Avoid metal spatulas (trace iron can catalyze oxidation).

Data Comparison Table

Parameter2-(5-Fluoro-2-methylphenyl)acetaldehydePhenylacetaldehydeSource/Rationale
Molecular Weight 152.17120.15Calculated
Predicted LogP ~2.3~1.6F and Me increase lipophilicity [1]
C=O Electrophilicity EnhancedBaselineInductive (-I) effect of F [2]
Metabolic Stability High (Blocked C5, hindered C2)Low (Rapid oxidation)Structural blocking [3]
Air Stability Low (Requires inert gas)Very Low (Polymerizes rapidly)Aldehyde instability [4]

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Validation

A Senior Application Scientist's Guide to Stability-Indicating HPLC Method Development for the Purity of 2-(5-Fluoro-2-methylphenyl)acetaldehyde

In the landscape of pharmaceutical development and chemical manufacturing, the robust characterization of intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. The purity of a compound directly in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, the robust characterization of intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. The purity of a compound directly influences its safety, efficacy, and stability. This guide provides an in-depth, experience-driven walkthrough for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-(5-Fluoro-2-methylphenyl)acetaldehyde, a key aromatic aldehyde intermediate.

We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a fully validated, trustworthy analytical method. This guide is designed for researchers, analytical scientists, and drug development professionals who require a method that is not only accurate and precise but also capable of separating the main component from its potential degradation products and process-related impurities.

Part 1: Foundational Strategy – Analyte Characterization & Initial Conditions

The first pillar of successful method development is a thorough understanding of the analyte. 2-(5-Fluoro-2-methylphenyl)acetaldehyde is a moderately polar aromatic aldehyde. Its key structural features—a substituted phenyl ring, a fluorine atom, a methyl group, and a reactive aldehyde functional group—dictate our analytical strategy.

  • UV Absorbance: The phenyl ring provides a strong chromophore, making UV detection a suitable and straightforward choice. A preliminary UV scan of the analyte in a common solvent like acetonitrile/water will reveal the wavelength of maximum absorbance (λ-max), which is the logical starting point for detection to ensure high sensitivity.

  • Reactivity of the Aldehyde Group: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid (2-(5-Fluoro-2-methylphenyl)acetic acid). It can also undergo aldol condensation or polymerization, especially under basic conditions or upon prolonged storage. This reactivity is a critical challenge; our method must be able to separate these potential degradants from the parent compound. This necessitates a "stability-indicating" method, as defined by regulatory bodies.[1][2]

  • Polarity and Solubility: The molecule possesses both hydrophobic (phenyl ring, methyl group) and polar (aldehyde, fluorine) characteristics. This intermediate polarity makes it an ideal candidate for reversed-phase (RP) HPLC. It is expected to be soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), which are typical mobile phase components.

Initial HPLC Conditions: A Justified Starting Point

Based on the analyte's properties, a logical set of starting conditions is proposed. This is not a random guess but an educated hypothesis based on decades of chromatographic principles.

ParameterInitial SelectionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds. Its versatility makes it the ideal starting point for screening.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)A gradient elution (e.g., 30-90% B over 20 minutes) is chosen to ensure elution of both polar and non-polar impurities. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff. The acidic modifier (formic acid) serves two purposes: it protonates silanol groups on the silica backbone, reducing peak tailing, and it helps to stabilize the aldehyde by preventing enolization that can occur at higher pH.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency. 30 °C is a stable, slightly-above-ambient temperature that is easily maintained.
Detection UV at λ-max (e.g., 254 nm)As determined by a UV scan, this wavelength provides maximum sensitivity for the analyte. A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overload.

Part 2: Systematic Method Development & Optimization

Method development is an iterative process of refinement. The goal is to achieve a chromatogram where the main peak is sharp, symmetrical, and well-resolved from all potential impurities and degradants.

Phase 1: Screening - The Comparative Analysis

The initial C18 conditions provide a baseline. Now, we compare its performance against alternatives to challenge our initial hypothesis and find the optimal stationary phase chemistry.

Experimental Protocol: Column and Mobile Phase Screening

  • Prepare a "resolution" solution containing the 2-(5-Fluoro-2-methylphenyl)acetaldehyde standard and a sample that has been subjected to forced degradation (e.g., treated with mild acid, base, and peroxide to generate impurities).[3][4][5]

  • Inject this solution onto three different columns under the same gradient conditions:

    • Column A: Standard C18

    • Column B: Phenyl-Hexyl

    • Column C: Cyano (CN)

  • Repeat the experiment on the most promising column using Methanol as the organic modifier instead of Acetonitrile.

  • Evaluate each chromatogram for critical quality attributes: resolution (Rs) between the main peak and the closest eluting impurity, peak symmetry (As), and retention factor (k).

Comparative Data Summary: Screening Phase

Column ChemistryOrganic ModifierMain Peak Retention Time (min)Resolution (Rs) to Closest ImpurityPeak Asymmetry (As)Observations
C18 Acetonitrile12.51.81.3Good retention, but a known oxidative impurity (carboxylic acid) shows some tailing.
Phenyl-Hexyl Acetonitrile11.82.5 1.1 Excellent resolution due to π-π interactions with the aromatic ring. Superior peak shape for all components.
Cyano (CN) Acetonitrile7.21.11.2Insufficient retention for the main analyte and poor separation of early-eluting impurities.
Phenyl-Hexyl Methanol13.12.11.2Good separation, but slightly broader peaks and longer run time compared to ACN.
Phase 2: Optimization Workflow

With the best column and mobile phase selected, we now fine-tune the method to improve efficiency and reduce run time.

G cluster_0 Method Development Workflow A Analyte Characterization (UV, Polarity, Reactivity) B Initial Method Screening (Column & Mobile Phase) A->B Defines Starting Point C Select Best Column/Solvent (Phenyl-Hexyl & ACN) B->C Based on Rs & Peak Shape D Gradient Optimization (Steepness & Time) C->D Coarse Tuning E Parameter Fine-Tuning (Temp & Flow Rate) D->E Fine Tuning F Final Optimized Method E->F Lock Parameters G Method Validation (ICH Q2) F->G Demonstrate Suitability G center_node Validated Method Specificity Specificity (Peak Purity) center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (%RSD) center_node->Precision Robustness Robustness center_node->Robustness Accuracy->Linearity relies on Precision->Accuracy affects

Caption: Interrelationship of key HPLC validation parameters.

Experimental Protocols for Validation

1. Specificity (Forced Degradation Study):

  • Objective: To prove the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Protocol:

    • Prepare solutions of 2-(5-Fluoro-2-methylphenyl)acetaldehyde at ~1 mg/mL.

    • Expose separate aliquots to the following stress conditions:

      • Acid: 0.1 M HCl at 60°C for 4 hours.

      • Base: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid sample at 105°C for 48 hours.

      • Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.

    • Analyze all stressed samples, along with an unstressed control.

    • Use a PDA detector to evaluate peak purity for the main analyte peak in each chromatogram. The peak purity angle must be less than the purity threshold. [1][7] 2. Linearity:

  • Objective: To demonstrate a direct proportional relationship between concentration and detector response.

  • Protocol:

    • Prepare at least five standard solutions of the analyte ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Perform linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999. [8] 3. Accuracy (Recovery):

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a placebo (if for a drug product) or blank matrix.

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance criteria are typically 98.0% to 102.0% recovery. [9] 4. Precision (Repeatability & Intermediate Precision):

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the analyte at 100% concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically %RSD ≤ 2.0%. [10] 5. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary parameters one at a time, such as:

      • Mobile Phase pH (± 0.2 units)

      • Column Temperature (± 5 °C)

      • Flow Rate (± 10%)

      • Organic Content in Mobile Phase (± 2%)

    • Analyze the sample under each condition and evaluate system suitability parameters (e.g., resolution, tailing factor). The results should remain within acceptable limits. [11] Validation Data Summary (Example)

Validation ParameterResultAcceptance CriteriaStatus
Specificity No co-elution; Peak Purity > 99.9%No co-elution; Peak Purity PassPass
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (%RSD) Repeatability: 0.8%Intermediate: 1.2%≤ 2.0%Pass
Robustness System suitability met under all varied conditionsSystem suitability criteria metPass

Conclusion

The development of a stability-indicating HPLC method is a systematic, science-driven process. By beginning with a deep understanding of the analyte's chemistry, we rationally selected a Phenyl-Hexyl stationary phase that provided superior selectivity for 2-(5-Fluoro-2-methylphenyl)acetaldehyde and its related substances compared to a standard C18 column. Subsequent optimization of the gradient and other parameters resulted in an efficient and robust method.

The comprehensive validation, performed according to ICH Q2(R1) guidelines, confirms that this method is specific, linear, accurate, precise, and robust. It is therefore deemed suitable for its intended purpose: the routine quality control and stability testing of 2-(5-Fluoro-2-methylphenyl)acetaldehyde, ensuring the quality and consistency of this critical chemical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FUTURE-PROOF SOLUTIONS FOR REGULATED LABORATORIES IN THE FACE OF CHANGING USP <621> GUIDELINES. Waters Corporation. [Link]

  • General Chapters: <621> CHROMATOGRAPHY. USP-BPEP. [Link]

  • USP 621 Changes. Element Lab Solutions. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • USP-NF 〈621〉 Chromatography. United States Pharmacopeia. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. PubMed. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency (EPA). [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. HELIX Chromatography. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • HPLC analysis of aldehydes in automobile exhaust gas: comparison of exhaust odor and irritation in different types of gasoline and diesel engines. International Energy Journal. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. PMC. [Link]

  • A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Brieflands. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Pak. J. Pharm. Sci. [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. [Link]

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Comparative

Distinguishing 2-(5-Fluoro-2-methylphenyl)acetaldehyde from Regioisomers

Executive Summary In the synthesis of fluorinated phenylacetaldehydes, particularly 2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS: 1023794-80-0), regioisomeric contamination is a critical quality attribute (CQA) failure m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated phenylacetaldehydes, particularly 2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS: 1023794-80-0), regioisomeric contamination is a critical quality attribute (CQA) failure mode. The similar boiling points and polarity of the 3-fluoro, 4-fluoro, and 6-fluoro isomers make standard silica chromatography inefficient.

This guide provides a definitive analytical framework to distinguish the target 5-fluoro isomer from its regioisomers. The methodology relies on the specific scalar coupling patterns (


-coupling) in 

H NMR and the distinct chemical shifts in

F NMR, validated by orthogonal GC-MS retention data.

Structural Analysis & The Isomer Challenge

The target molecule consists of a toluene core with an acetaldehyde side chain at position 1 and a fluorine atom at position 5. The primary challenge in synthesis (often via Vilsmeier-Haack or oxidation of corresponding ethanols) is the formation of positional isomers regarding the fluorine or the acetaldehyde chain.

Target vs. Key Regioisomers[1]
IsomerStructure DescriptionKey Steric/Electronic Feature
Target (5-F) F at pos 5; Me at pos 2.F is para to the methyl group; meta to the acetaldehyde.
Isomer A (4-F) F at pos 4; Me at pos 2.F is meta to the methyl; para to the acetaldehyde.
Isomer B (3-F) F at pos 3; Me at pos 2.F is ortho to the methyl. High steric compression.
Isomer C (6-F) F at pos 6; Me at pos 2.F is ortho to the acetaldehyde. Interactions with carbonyl dipole.

Spectroscopic Differentiation Strategy

The most reliable method for identification is Nuclear Magnetic Resonance (NMR), specifically exploiting the spin-spin coupling of Fluorine-19 (


, 100% abundance) with aromatic protons.
F NMR Chemical Shift Logic

Fluorine chemical shifts are highly sensitive to ortho-substitution.

  • Target (5-F): The fluorine is flanked by two protons (H4, H6). It generally appears in the range of -115 to -120 ppm .

  • Isomer B (3-F): The fluorine is ortho to the Methyl group. This steric compression typically causes a downfield shift (less negative ppm) relative to the target.

  • Isomer C (6-F): The fluorine is ortho to the acetaldehyde side chain. The carbonyl anisotropy and electric field effects often cause a significant shift distinct from the 5-F isomer.

H NMR Coupling Analysis (The "Fingerprint")

This is the primary validation step. You must analyze the aromatic region (6.8 – 7.5 ppm).

Coupling Constants (

) Rules of Thumb:
  • 
     (H-F):  8.0 – 10.0 Hz (Large)
    
  • 
     (H-F):  5.0 – 7.0 Hz (Medium)
    
  • 
     (H-F):  < 2.0 Hz (Small/Unresolved)
    
Target Molecule (5-F) Pattern Prediction:
  • Proton H6 (ortho to acetaldehyde, meta to F):

    • Appears as a doublet (or dd) with

      
       Hz (coupling to F).
      
    • Differentiation: In the 4-F isomer, the proton ortho to acetaldehyde is ortho to F, showing a much larger splitting (

      
       Hz).
      
  • Proton H3 (ortho to Me, ortho to F):

    • Appears as a doublet of doublets (dd) .[1]

    • Large

      
       (~9 Hz) and large 
      
      
      
      (~8 Hz to H4).
  • Proton H4 (meta to Me, ortho to F):

    • Appears as a multiplet (td or dd) .

    • Couples to H3 (

      
      ) and F (
      
      
      
      ).
Analytical Decision Workflow

IsomerID Start Crude Product Mixture GCMS Step 1: GC-MS Screening (Check Purity & MW) Start->GCMS MW_Check MW = 152.17? GCMS->MW_Check MW_Check->Start No (Impurity) NMR_19F Step 2: 19F NMR (Determine Isomer Ratio) MW_Check->NMR_19F Yes NMR_1H Step 3: 1H NMR (Coupling Analysis) NMR_19F->NMR_1H Peaks Resolved Result_Target Target Identified: J(H6-F) ~ 6Hz (meta) NMR_1H->Result_Target Matches 5-F Pattern Result_Iso Isomer Identified: J(H6-F) ~ 9Hz (ortho) or Symmetry mismatch NMR_1H->Result_Iso Matches 4-F/6-F Pattern

Figure 1: Decision tree for confirming the regio-purity of fluorinated phenylacetaldehydes.

Chromatographic Separation (GC-MS)[3]

While NMR provides structural certainty, GC-MS is required for quantitative purity analysis (Area %). Standard non-polar columns (5% phenyl) may show co-elution of isomers.

Recommended Protocol: GC-MS with Polar Column

The dipole moments of the isomers differ due to the vector sum of the C-F and C=O dipoles.

  • Column: Rtx-Wax or ZB-WAX (Polyethylene glycol phase) is preferred over Rtx-5. The polar phase interacts differentially with the varying dipole moments of the isomers.

  • Alternative Column: Rtx-200 (Trifluoropropylmethyl polysiloxane) – specifically designed for halogenated compounds.

Method Parameters:
ParameterSetting
Inlet Temp 250 °C (Split 20:1)
Carrier Gas Helium, 1.2 mL/min (Constant Flow)
Oven Program 60°C (hold 2 min)

15°C/min

240°C (hold 5 min)
MS Source EI, 70 eV, 230°C
Detection Scan (40-300 amu)

Data Interpretation:

  • The 6-fluoro isomer (ortho to aldehyde) often elutes earlier on polar columns due to internal hydrogen bonding/dipole cancellation reducing its interaction with the stationary phase compared to the 4-fluoro or 5-fluoro isomers.

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation

Objective: To obtain resolved coupling constants for H-F assignment.

  • Solvent Choice: Use DMSO-d6 or Benzene-d6 .

    • Why? CDCl

      
       is acceptable, but Benzene-d6 often induces "aromatic solvent induced shifts" (ASIS) that separate overlapping aromatic signals better than chloroform.
      
  • Concentration: Dissolve 10-15 mg of oil in 0.6 mL solvent.

  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run

      
      F (non-decoupled) to see proton splitting if needed, or 
      
      
      
      F{
      
      
      H} (proton decoupled) to get clean singlets for integration.
    • Critical: If signals overlap, run a 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) 2D experiment. This correlates the F atom directly to the spatially close protons.

Protocol B: Synthesis Pathway Verification (Impurity Origin)

Objective: To understand which isomer is likely present based on the starting material.

Synthesis SM Starting Material: 3-Fluoro-6-nitrotoluene Red Reduction (Fe/HCl) SM->Red Sand Sandmeyer/Vilsmeier Reactions Red->Sand Prod Target: 2-(5-F-2-Me)acetaldehyde Sand->Prod Impurity Regioisomer Source: Non-selective Nitration of 3-Fluorotoluene Impurity->SM Contamination

Figure 2: The regio-integrity of the final product is strictly dependent on the purity of the nitrotoluene precursor.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library & Webbook. [Link] (Source for fragmentation patterns of fluorotoluenes).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[2] (Definitive guide for 19F shift prediction).

Sources

Safety & Regulatory Compliance

Safety

2-(5-Fluoro-2-methylphenyl)acetaldehyde proper disposal procedures

Executive Summary: Immediate Action Card Parameter Critical Directive Waste Classification Halogenated Organic Solvent Waste (Do not mix with non-halogenated streams).[1] RCRA Status Likely D001 (Ignitable) or Non-Regula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Parameter Critical Directive
Waste Classification Halogenated Organic Solvent Waste (Do not mix with non-halogenated streams).[1]
RCRA Status Likely D001 (Ignitable) or Non-Regulated Hazardous Waste depending on flash point; treat as Hazardous.
Primary Hazard Skin/Eye Irritant, Combustible, Potential HF generation upon combustion.
Incompatible With Strong Oxidizers (Nitric Acid, Peroxides), Strong Bases (Caustics), Amines.
Disposal Method High-Temperature Incineration (via licensed waste contractor).[1] NO Sewer Disposal.
Spill Response Absorb with vermiculite/sand.[2] Do NOT use paper towels (combustion risk).

Chemical Profile & Hazard Assessment

2-(5-Fluoro-2-methylphenyl)acetaldehyde is a reactive intermediate.[1] Its disposal requires understanding both its aldehyde functionality and its fluorinated aromatic core.

  • Reactivity Profile :

    • Aldehyde Instability : Like most phenylacetaldehydes, this compound is prone to autoxidation upon air exposure, converting to the corresponding carboxylic acid (2-(5-Fluoro-2-methylphenyl)acetic acid).[1] It may also undergo polymerization in the presence of trace acids or bases.

    • Fluorine Content : The presence of the aryl fluoride moiety means that standard combustion generates Hydrogen Fluoride (HF) gas. This mandates disposal via incinerators equipped with scrubbers.

  • Key Physical Properties (Estimated/Analogous) :

    • Flash Point : ~65–75°C (Combustible).

    • Solubility : Insoluble in water; soluble in DCM, Ethyl Acetate, DMSO.

    • Density : >1.0 g/mL (Sinks in water).

Pre-Disposal Segregation & Storage

Proper segregation is the single most critical step to prevent "lab pack" rejections and dangerous interactions.

A. Waste Stream Selection

You must segregate this chemical into the Halogenated Organic Waste stream.

  • Why? Although the fluorine atom is stable on the ring, waste contractors often batch "Halogenated" (Cl, Br, F, I) separately from "Non-Halogenated" to control incineration parameters and scrubber loads.

  • Labeling : Clearly label as "Contains Halogenated Aldehydes: 2-(5-Fluoro-2-methylphenyl)acetaldehyde".

B. Chemical Compatibility (The "Do Not Mix" List)
Incompatible ClassConsequence of Mixing
Strong Oxidizers (HNO₃, HClO₄)Explosion Risk .[1] Aldehydes oxidize exothermically.
Strong Bases (NaOH, KOH)Exothermic Polymerization . Can cause waste containers to pressurize or rupture.
Amines Heat Generation . Reacts to form imines/Schiff bases, releasing heat.

Disposal Workflows

Workflow A: Routine Waste Disposal (Excess Reagent/Mother Liquor)

Use this for standard disposal of reaction mixtures or expired stock.[1]

  • Dilution : Dilute the aldehyde in a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone/Ethanol) if the total halogen content permits.

    • Note: Keeping it in solution reduces the risk of polymerization compared to the neat oil.

  • Container Choice : Use HDPE or Glass containers. Avoid metal cans if the material has oxidized to acid (corrosion risk).

  • PH Check : Ensure the waste mixture is Neutral (pH 6-8).

    • If Acidic: Neutralize carefully with Sodium Bicarbonate (NaHCO₃).

    • If Basic: Neutralize with dilute Acetic Acid.

  • Transfer : Pour into the Halogenated Waste carboy.

  • Documentation : Log the volume and specific chemical name on the waste tag.

Workflow B: Spill Cleanup Protocol (< 500 mL)

Use this for benchtop spills.[1]

  • Isolate : Evacuate the immediate area.[3] Remove ignition sources.[3][4][5][6][7][8][9]

  • PPE : Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Absorb : Cover the spill with Vermiculite , Sand , or Commercial Solvents Absorbent .

    • Warning: Do not use paper towels or sawdust. Aldehydes can oxidize on high-surface-area cellulose, potentially causing smoldering or fire.[1]

  • Collect : Scoop the absorbed material into a wide-mouth jar or heavy-duty waste bag.[1]

  • Decontaminate Surface : Wash the area with a mild soap solution, followed by water.

  • Disposal : Label the solid waste as "Debris contaminated with Halogenated Aldehydes" and dispose of via EHS/Hazardous Waste pickup.

Workflow C: Laboratory-Scale Deactivation (Optional)

Only perform this if required by local EHS to "quench" reactive intermediates before pickup.[1] This converts the aldehyde to a stable bisulfite adduct.

  • Prepare Reagent : Create a saturated solution of Sodium Bisulfite (NaHSO₃) in water.

  • Reaction : Slowly add the aldehyde waste to the bisulfite solution with stirring.

    • Ratio: Use ~2 molar equivalents of Bisulfite per mole of aldehyde.

    • Observation: A solid adduct may precipitate, or the heat of reaction will be noticeable.

  • Finish : The resulting mixture is less volatile and less reactive but must still be disposed of as chemical waste . It is not sewer-safe due to the fluorinated aromatic core.[1]

Visualization: Disposal Decision Tree

DisposalWorkflow Start Start: 2-(5-Fluoro-2-methylphenyl)acetaldehyde Waste StateCheck State of Matter? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Spill Debris StateCheck->Solid HalogenCheck Is it mixed with other solvents? Liquid->HalogenCheck SolidPack Pack in Wide-Mouth HDPE Container Solid->SolidPack Pure Pure / Neat HalogenCheck->Pure Mixed Mixed Solvent Stream HalogenCheck->Mixed Dilute Dilute with compatible solvent (Acetone/DCM) Pure->Dilute Reduce Reactivity Segregate Segregate into HALOGENATED Waste Stream Mixed->Segregate Dilute->Segregate Label Label: 'Flammable, Toxic, Halogenated' Segregate->Label SolidPack->Label Incinerate Final Disposal: High-Temp Incineration Label->Incinerate

Caption: Operational decision tree for segregating and packaging fluorinated aldehyde waste streams.

Regulatory & Compliance Codes

  • US EPA / RCRA :

    • D001 : Ignitable Characteristic (if Flash Point < 60°C). Even if >60°C, often managed as D001 for safety.

    • Halogenated Solvents (F001/F002) : While this specific molecule isn't an "F-listed" solvent, mixing it with DCM or Chloroform triggers these codes.[1]

  • DOT (Department of Transportation) :[1]

    • Likely Class 3 (Flammable Liquid) or Class 9 (Miscellaneous Hazardous Material) depending on concentration.

    • Proper Shipping Name: Aldehydes, n.o.s. (2-(5-Fluoro-2-methylphenyl)acetaldehyde).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[10] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Fluoro-2-methylphenyl)acetaldehyde
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2-(5-Fluoro-2-methylphenyl)acetaldehyde
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